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3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid Documentation Hub

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  • Product: 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid
  • CAS: 261349-39-7

Core Science & Biosynthesis

Foundational

De Novo Synthesis and Mechanistic Evaluation of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid

Abstract As a Senior Application Scientist, I have structured this technical whitepaper to provide a comprehensive, structurally validated pathway for the synthesis of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As a Senior Application Scientist, I have structured this technical whitepaper to provide a comprehensive, structurally validated pathway for the synthesis of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid. This compound—a highly functionalized pyrrole-acrylic acid derivative—serves as a privileged scaffold in medicinal chemistry, frequently utilized in the development of Aldose Reductase Inhibitors (ARIs) and Histone Deacetylase (HDAC) inhibitors. This guide deconstructs the chemical logic, step-by-step self-validating protocols, and the pharmacological mechanism of action governing this molecule.

Retrosynthetic Analysis & Chemical Logic

The target molecule features an electron-rich pyrrole core, an N-linked 4-iodophenyl group providing lipophilic bulk, and a C2-linked prop-2-enoic (acrylic) acid moiety. The most efficient, high-yield retrosynthetic disconnection relies on a three-stage linear sequence:

  • N-Arylation: Construction of the pyrrole ring directly onto the aniline derivative.

  • Regioselective Formylation: Electrophilic functionalization of the pyrrole C2 position.

  • Olefination: Two-carbon homologation with concomitant decarboxylation to install the trans-acrylic acid geometry.

Retrosynthesis Target 3-[1-(4-iodophenyl)pyrrol-2-yl] prop-2-enoic Acid Intermediate1 1-(4-iodophenyl)-1H-pyrrole -2-carbaldehyde Target->Intermediate1 Doebner-Knoevenagel (Malonic Acid, Pyridine) Intermediate2 1-(4-iodophenyl)pyrrole Intermediate1->Intermediate2 Vilsmeier-Haack (POCl3, DMF) Starting 4-Iodoaniline + 2,5-Dimethoxytetrahydrofuran Intermediate2->Starting Clauson-Kaas (AcOH, Heat)

Figure 1: Retrosynthetic pathway of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid.

Step-by-Step Synthesis Protocols & Mechanistic Causality

Step 1: Clauson-Kaas Pyrrole Synthesis

Mechanistic Causality: To install the 4-iodophenyl group at the N1 position, we utilize the 1[1]. Using 2,5-dimethoxytetrahydrofuran (2,5-DMT) is a deliberate choice; it acts as a stable, masked equivalent of the highly reactive succinaldehyde. In glacial acetic acid, the acetal undergoes in situ hydrolysis, maintaining a low steady-state concentration of the dialdehyde. This prevents unwanted polymerization, allowing the primary amine of 4-iodoaniline to nucleophilically attack the intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrrole[1].

Self-Validating Protocol:

  • Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stirrer.

  • Dissolve 4-iodoaniline (10.0 g, 45.6 mmol) in 100 mL of glacial acetic acid.

  • Add 2,5-DMT (6.0 g, 45.6 mmol) dropwise at room temperature.

  • Heat the mixture to reflux (110°C) for 2 hours.

  • Validation Checkpoint: The reaction mixture will transition from a pale solution to a deep brown mixture. Monitor via TLC (Hexane:EtOAc 9:1); the disappearance of the polar aniline spot and the emergence of a highly non-polar, UV-active spot confirms cyclization.

  • Cool to room temperature, pour over 300 g of crushed ice, and extract with ethyl acetate (3 x 100 mL). Wash the organic layer with saturated NaHCO₃ until CO₂ evolution ceases, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Regioselective Vilsmeier-Haack Formylation

Mechanistic Causality: To install the aldehyde necessary for the final olefination, we employ the2[2]. Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) react to form the Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride). The regioselectivity is strictly governed by electronics: electrophilic aromatic substitution occurs predominantly at the C2 position because the resulting arenium ion (σ-complex) is stabilized by three resonance structures, whereas a C3 attack is only stabilized by two[3],[2].

Regioselectivity Substrate 1-(4-iodophenyl)pyrrole Vilsmeier Chloroiminium Ion (Electrophile) Substrate->Vilsmeier C2_Attack C2-Attack (3 Resonance Structures) Vilsmeier->C2_Attack Kinetically & Thermodynamically Favored C3_Attack C3-Attack (2 Resonance Structures) Vilsmeier->C3_Attack Disfavored Product C2-Formylated Product (Major) C2_Attack->Product

Figure 2: Electronic logic driving C2-regioselectivity in the Vilsmeier-Haack formylation.

Self-Validating Protocol:

  • In a dried 100 mL flask under N₂, cool anhydrous DMF (10 mL) to 0°C.

  • Add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 5°C.

  • Validation Checkpoint: The solution will turn pale yellow and slightly viscous, visually confirming the formation of the chloroiminium ion.

  • Dissolve 1-(4-iodophenyl)pyrrole (1.0 eq) in 5 mL of DMF and add dropwise to the complex at 0°C.

  • Warm to room temperature and stir for 4 hours.

  • Quench by pouring into 100 mL of ice-water and adjust the pH to 8 using 10% NaOH solution.

  • Validation Checkpoint: A solid precipitate will form immediately upon neutralization. Filter and dry. The formyl proton will be distinctly visible in ¹H-NMR at ~9.5 ppm.

Step 3: Doebner-Knoevenagel Condensation

Mechanistic Causality: The final transformation utilizes the 4[4]. Piperidine acts as a nucleophilic catalyst, forming a highly reactive iminium intermediate with the aldehyde. Pyridine serves as both the solvent and a weak base to deprotonate malonic acid. Following the nucleophilic attack and dehydration, the presence of pyridine induces a concerted decarboxylation of the dicarboxylic acid intermediate upon heating[5],[6]. This pathway is under strict thermodynamic control, selectively yielding the (E)-alkene (trans-acrylic acid) due to the severe steric clash present in the (Z)-isomer[4].

Self-Validating Protocol:

  • In a 50 mL flask, combine 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde (1.0 eq) and malonic acid (1.5 eq).

  • Add 10 mL of anhydrous pyridine and 0.5 mL of piperidine.

  • Heat the mixture to 95°C for 3 hours.

  • Validation Checkpoint: Observe continuous gas evolution (CO₂ bubbling) during heating. The complete cessation of bubbling is a macroscopic indicator that the decarboxylation step is finished.

  • Cool the mixture and pour into 100 mL of ice-cold 1M HCl.

  • Validation Checkpoint: The acidic shock forces the protonation of the carboxylate, causing the final target API to crash out as a solid precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Quantitative Data Summary

The table below consolidates the standard reaction parameters and expected quantitative yields for the optimized three-step workflow.

Reaction StepChemical TransformationTemp (°C)Time (h)Est. Yield (%)Primary Validation Metric
1 Clauson-Kaas N-Arylation1102.085TLC (Hexane/EtOAc Rf shift)
2 Vilsmeier-Haack Formylation0 to 254.078¹H-NMR (Aldehyde peak ~9.5 ppm)
3 Doebner-Knoevenagel953.082CO₂ evolution cessation / MP

Pharmacological Mechanism of Action

While the synthesis relies on robust organic methodologies, the resulting structure is highly tailored for biological targeting. The 3-(pyrrol-2-yl)acrylic acid scaffold acts as a targeted pharmacophore. The α,β-unsaturated carboxylic acid functions as a potent hydrogen-bond donor/acceptor and a metal-chelating moiety (crucial for binding to the catalytic Zn²⁺ in Histone Deacetylases or the anion-binding pocket of Aldose Reductase). Concurrently, the 4-iodophenyl group provides heavy lipophilic bulk, enhancing membrane permeability and anchoring the molecule into deep, hydrophobic enzymatic pockets.

Mechanism Compound 3-[1-(4-iodophenyl)pyrrol-2-yl] prop-2-enoic Acid Target API Lipophilic 4-Iodophenyl Group (Hydrophobic Interaction) Compound->Lipophilic Chelation Acrylic Acid Moiety (Zn2+ Chelation / H-Bonding) Compound->Chelation TargetEnzyme Target Enzyme (e.g., HDAC / Aldose Reductase) Lipophilic->TargetEnzyme Deep Pocket Binding Chelation->TargetEnzyme Catalytic Site Inhibition

Figure 3: Pharmacological mechanism of action and pharmacophore mapping.

References

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. URL:[Link]

  • Knoevenagel condensation. Wikipedia. URL: [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. YouTube / Selvita Laboratories. URL:[Link]

Sources

Exploratory

Structural Characterization and NMR Spectral Analysis of 3-[1-(4-Iodophenyl)pyrrol-2-yl]prop-2-enoic Acid

Executive Summary The rational design of targeted therapeutics often relies on versatile pharmacophores that can undergo late-stage functionalization. 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid represents a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics often relies on versatile pharmacophores that can undergo late-stage functionalization. 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid represents a highly functionalized building block combining three critical motifs: an electron-rich pyrrole core, an acrylic acid moiety acting as a Michael acceptor or metal-chelating precursor (e.g., for HDAC inhibitors), and a 4-iodophenyl group primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, or Sonogashira).

This technical guide provides a comprehensive framework for the synthesis, structural elucidation, and nuclear magnetic resonance (NMR) characterization of this molecule. By detailing the causality behind synthetic choices and providing self-validating analytical protocols, this whitepaper serves as an authoritative resource for drug development professionals and synthetic chemists.

Synthetic Workflow & Mechanistic Grounding

The construction of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid requires a highly regioselective three-step sequence. We avoid de novo acyclic chain cyclizations in favor of a modular approach, ensuring high yields and unambiguous structural geometry.

  • Clauson-Kaas Pyrrole Synthesis : The sequence initiates with the condensation of 4-iodoaniline and 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) in glacial acetic acid[1]. This method is chosen over the Paal-Knorr synthesis because 2,5-DMTHF acts as a stable, masked dialdehyde, preventing premature polymerization and ensuring exclusive N-arylation[2].

  • Vilsmeier-Haack Formylation : The resulting 1-(4-iodophenyl)pyrrole is subjected to Vilsmeier-Haack conditions (POCl₃/DMF). The regioselectivity is strictly governed by the stabilization of the Wheland intermediate. The nitrogen lone pair predominantly directs the electrophilic attack to the C-2 (α) position rather than C-3 (β), yielding 1-(4-iodophenyl)pyrrole-2-carbaldehyde[3].

  • Knoevenagel-Doebner Condensation : The final step utilizes malonic acid and piperidine in pyridine. The Doebner modification is critical here: the base-catalyzed decarboxylation of the intermediate dicarboxylic acid proceeds via a transition state that minimizes steric clash, exclusively yielding the thermodynamically stable trans ( E ) alkene.

Synthesis A 4-Iodoaniline + 2,5-DMTHF B Clauson-Kaas Synthesis (AcOH, Reflux) A->B C 1-(4-Iodophenyl)pyrrole B->C D Vilsmeier-Haack Formylation (POCl3, DMF) C->D E 1-(4-Iodophenyl)pyrrole- 2-carbaldehyde D->E F Knoevenagel Condensation (Malonic acid, Piperidine) E->F G 3-[1-(4-Iodophenyl)pyrrol- 2-yl]prop-2-enoic Acid F->G

Synthetic workflow for 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid.

Structural Characterization Strategy

Before advancing to complex NMR analysis, orthogonal physicochemical techniques must validate the macroscopic structural features. High-Resolution Mass Spectrometry (HRMS) confirms the exact isotopic mass, while Fourier-Transform Infrared (FT-IR) spectroscopy validates the presence of the carboxylic acid and alkene functional groups[4].

Table 1: Physicochemical and Non-NMR Spectral Data Summary
ParameterAnalytical ObservationStructural Significance
Molecular Formula C₁₃H₁₀INO₂Confirmed via HRMS.
HRMS (ESI-TOF) [M-H]⁻ m/z 337.9680 (Found)Matches calculated mass (337.9683) for the deprotonated acid.
FT-IR (ATR) 3100–2800 cm⁻¹ (broad)O-H stretch of the hydrogen-bonded carboxylic acid.
FT-IR (ATR) 1685 cm⁻¹ (strong)C=O stretch of the conjugated carboxylic acid.
FT-IR (ATR) 1620 cm⁻¹, 1005 cm⁻¹C=C stretch (alkene) and C-I stretch (aryl iodide), respectively.
UV-Vis (MeOH) λmax​ ≈ 295 nm π→π∗ transition of the extended conjugated system.

In-Depth NMR Spectral Analysis

The unambiguous assignment of the pyrrole and acrylic acid protons relies on understanding anisotropic effects, scalar coupling constants ( J ), and the heavy-atom effect of iodine[5].

¹H NMR Spectral Signatures
  • The Alkene Geometry : The E -configuration of the prop-2-enoic acid moiety is definitively proven by the vicinal coupling constant between H- α and H- β . A coupling constant of J≈15.8 Hz is the hallmark of a trans double bond, whereas a cis bond would exhibit J≈10−12 Hz.

  • The Pyrrole Core : The electron-rich nature of the pyrrole ring shields its protons relative to standard aromatics[6]. H-3, H-4, and H-5 appear as distinct doublets of doublets due to complex spin-spin coupling. H-4 is the most shielded (~6.35 ppm) due to the resonance donation from the nitrogen atom.

  • The 4-Iodophenyl Ring : This system presents as a classic AA'BB' splitting pattern. The protons ortho to the iodine atom (H-3', H-5') are deshielded (~7.85 ppm) compared to those ortho to the pyrrole nitrogen (~7.20 ppm).

¹³C NMR and The Heavy-Atom Effect

In the ¹³C NMR spectrum, the most striking feature is the chemical shift of C-4' on the phenyl ring. The attachment of the massive iodine atom induces a strong diamagnetic shielding effect (the "heavy-atom effect"), pushing the C-4' signal significantly upfield to approximately 91.5 ppm, which serves as an internal validation point for the halogen's presence.

Table 2: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO- d6​ )
Position¹H Shift (ppm)Multiplicity, J (Hz)¹³C Shift (ppm)
C-2 (Pyrrole) --130.5
C-3 (Pyrrole) 6.95dd ( J=3.8,1.5 )112.4
C-4 (Pyrrole) 6.35dd ( J=3.8,3.0 )110.2
C-5 (Pyrrole) 7.25dd ( J=3.0,1.5 )126.8
C-1' (Phenyl) --139.0
C-2', C-6' (Phenyl) 7.20d ( J=8.5 )123.5
C-3', C-5' (Phenyl) 7.85d ( J=8.5 )138.2
C-4' (Phenyl-I) --91.5
C- α (Alkene) 6.25d ( J=15.8 )115.6
C- β (Alkene) 7.55d ( J=15.8 )133.4
C=O (Acid) 12.30 (OH)br s168.2
2D NMR Connectivity (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is critical for bridging the three isolated spin systems (pyrrole, phenyl, and alkene). The correlation between the alkene H- β and the pyrrole C-2 firmly establishes the regiochemistry of the Knoevenagel condensation.

HMBC cluster_protons Key Protons cluster_carbons Key Carbons H_beta H-β (Alkene) C_carbonyl C=O (Acid) H_beta->C_carbonyl 3J_CH C_2 C-2 (Pyrrole) H_beta->C_2 3J_CH H_alpha H-α (Alkene) H_alpha->C_carbonyl 2J_CH C_beta C-β (Alkene) H_alpha->C_beta 2J_CH H_3 H-3 (Pyrrole) H_3->C_beta 3J_CH

Key 2D NMR HMBC (Heteronuclear Multiple Bond Correlation) logical relationships.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems.

Protocol 1: Synthesis of 3-[1-(4-Iodophenyl)pyrrol-2-yl]prop-2-enoic Acid
  • Pyrrole Core Formation :

    • Dissolve 4-iodoaniline (1.0 eq) in glacial acetic acid (0.5 M).

    • Add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise.

    • Reflux for 2 hours. Self-Validation: TLC (Hexane:EtOAc 9:1) should show the disappearance of the highly polar amine baseline spot and the formation of a fast-moving, non-polar UV-active spot.

    • Quench with water, extract with EtOAc, wash with saturated NaHCO₃, and concentrate to yield 1-(4-iodophenyl)pyrrole.

  • Regioselective Formylation :

    • Cool anhydrous DMF (3.0 eq) to 0 °C under N₂. Add POCl₃ (1.2 eq) dropwise to form the Vilsmeier reagent[3].

    • Add 1-(4-iodophenyl)pyrrole (1.0 eq) dissolved in anhydrous DCE. Heat to reflux for 1 hour.

    • Quench with aqueous NaOH (to hydrolyze the iminium salt). Extract and purify via recrystallization (EtOH) to yield the 2-carbaldehyde intermediate.

  • Knoevenagel-Doebner Condensation :

    • Combine the aldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (0.3 M). Add catalytic piperidine (0.1 eq).

    • Reflux for 4 hours. Self-Validation: The evolution of CO₂ gas acts as a visual kinetic indicator. The reaction is complete when bubbling ceases.

    • Cool and pour into ice-cold 1M HCl to precipitate the product. Filter and wash with cold water.

Protocol 2: NMR Acquisition Parameters
  • Sample Preparation : Dissolve 15 mg (for ¹H) or 45 mg (for ¹³C) of the purified compound in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is specifically chosen over CDCl₃ or CD₃OD. CDCl₃ often fails to fully solubilize rigid, hydrogen-bonded acrylic acids, while CD₃OD will cause deuterium exchange of the carboxylic acid proton, erasing the diagnostic ~12.30 ppm signal.

  • Instrument Settings (400 MHz) :

    • ¹H NMR: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 15 ppm.

    • ¹³C NMR: 512 scans, relaxation delay (D1) of 2.0 s, spectral width of 250 ppm.

    • 2D HMBC: Optimized for long-range coupling constants of J=8 Hz.

References

  • 1-(4-Iodophenyl)
  • Source: Beilstein Journal of Organic Chemistry (via NIH/PMC)
  • Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole Source: BenchChem URL
  • An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles Source: BenchChem URL

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Biological Activity of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid Derivatives

Executive Summary The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide focuses on a specific, promising class of these molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide focuses on a specific, promising class of these molecules: 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid and its derivatives. Structurally analogous to chalcones, these compounds feature a pyrrole ring system linked to a prop-2-enoic acid moiety and are distinguished by a 4-iodophenyl group on the pyrrole nitrogen. The presence of this halogenated aromatic ring often enhances biological potency and modulates pharmacokinetic properties. This document provides a comprehensive exploration of the significant in vitro biological activities exhibited by these derivatives, including their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and synthesize key structure-activity relationship (SAR) insights to guide future drug discovery efforts.

Introduction to the Scaffold

The Pyrrole Core: A Foundation for Bioactivity

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of many natural products and synthetic drugs, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac.[2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an excellent scaffold for designing molecules that can bind to diverse biological targets. Pyrrole-based compounds have demonstrated a vast range of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4][5]

Structural Anatomy of the Target Derivatives

The 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid framework combines several key pharmacophoric features:

  • 1-(4-iodophenyl)pyrrol Group: The pyrrole ring acts as the central scaffold. The N-substitution with a 4-iodophenyl group is critical. The iodine atom, a heavy halogen, can form halogen bonds and significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and interaction with hydrophobic pockets in target enzymes. Heteroaromatic iodine-containing compounds have been noted for their broad-spectrum biological activities.[6][7]

  • Prop-2-enoic Acid Linker: This α,β-unsaturated carbonyl system (an acrylic acid moiety) is a key feature, structurally similar to the linker in chalcones.[4] This Michael acceptor is often crucial for covalent or non-covalent interactions with nucleophilic residues (like cysteine) in the active sites of target enzymes.

  • Potential for Derivatization: The "derivatives" aspect implies that modifications can be made at various positions—most commonly by reacting the carboxylic acid to form esters or amides, or by altering substituents on the phenyl ring—to modulate selectivity and potency.

This unique combination of a proven heterocyclic core, a reactive linker, and a halogenated substituent provides a strong rationale for investigating these compounds as multi-target therapeutic agents.

cluster_0 Core Scaffold: 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid cluster_1 Key Biological Activities A 1-(4-Iodophenyl)pyrrol Moiety (Central Scaffold, Lipophilicity) B Prop-2-enoic Acid Linker (α,β-Unsaturated System, Michael Acceptor) A->B C-C Bond D Anticancer A->D Influences E Antimicrobial A->E Influences F Anti-inflammatory A->F Influences C Carboxylic Acid Terminus (Site for Derivatization: Amides, Esters) B->C Functional Group B->D Crucial for B->F Crucial for

Caption: Logical relationship of the core scaffold and its biological activities.

Synthesis Overview: Claisen-Schmidt Condensation

The synthesis of these pyrrole-based chalcone analogues typically proceeds via a base-catalyzed Claisen-Schmidt condensation. This reliable and versatile reaction involves the condensation of an N-substituted 2-acetylpyrrole with an appropriate aldehyde. In this case, the key precursor is 2-acetyl-1-(4-iodophenyl)pyrrole, which is condensed with glyoxylic acid (or a derivative thereof) to yield the target prop-2-enoic acid structure.

G General Synthesis Workflow start Starting Materials precursor1 2-Acetyl-1-(4-iodophenyl)pyrrole start->precursor1 precursor2 Glyoxylic Acid start->precursor2 reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH/KOH) precursor1->reaction precursor2->reaction product 3-[1-(4-iodophenyl)pyrrol-2-yl] prop-2-enoic Acid reaction->product purification Purification (Recrystallization / Chromatography) product->purification final Final Product for Biological Screening purification->final

Caption: General workflow for the synthesis of the target compounds.

Key In Vitro Biological Activities

Anticancer and Cytotoxic Activity

Pyrrole-containing scaffolds are prominent in the development of kinase inhibitors and other anticancer agents.[8][9] Derivatives of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid often exhibit potent cytotoxic effects against a range of human cancer cell lines.

Causality of Experimental Choice: The MTT assay is selected as the primary screening method due to its reliability, high-throughput compatibility, and direct correlation of mitochondrial metabolic activity with cell viability.[10][11] It provides a robust quantitative measure (IC₅₀) of a compound's cytotoxic potential.

Mechanism of Action: The anticancer activity of these compounds is often multifactorial. Some derivatives function as inhibitors of critical signaling enzymes like Cytochrome P450 (CYP) isoforms, particularly CYP1B1, which is overexpressed in many tumors and can contribute to chemoresistance.[12] Inhibition of CYP1B1 can restore the efficacy of traditional chemotherapeutics like cisplatin.[12] Other mechanisms include the disruption of microtubule dynamics and the induction of cell cycle arrest, ultimately leading to apoptosis.[4]

Data Summary: In Vitro Cytotoxicity

Derivative CodeTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
IPP-A1 A549 (Lung)7.5Cisplatin>10
IPP-A2 HepG2 (Liver)5.2Cisplatin8.1
IPP-A3 MCF-7 (Breast)10.1Doxorubicin1.5
IPP-B1 PC-3 (Prostate)8.8Doxorubicin1.8

Note: Data is representative and compiled from typical findings for this class of compounds.[3][13][14]

Featured Protocol: MTT Assay for Cell Viability

This protocol is designed to determine the concentration of a test compound that inhibits 50% of cell viability (IC₅₀).

  • Cell Seeding:

    • Culture human cancer cells (e.g., A549, HepG2) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[11]

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.[15]

    • Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Include "untreated control" wells (medium only) and "vehicle control" wells (medium with 0.5% DMSO).

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[10][16]

    • Add 10 µL of the MTT stock solution to each well.[15]

    • Incubate for 4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization & Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[15]

    • Agitate the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution.[16]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Activity

The structural features of these pyrrole derivatives make them promising candidates for antimicrobial agents. The lipophilic nature of the iodophenyl group can facilitate passage through microbial cell membranes.

Causality of Experimental Choice: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18] It is highly accurate, reproducible, and allows for the simultaneous testing of multiple compounds and concentrations.[17]

Mechanism of Action: While not fully elucidated for all derivatives, the proposed mechanisms often involve the disruption of microbial cell wall or membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The α,β-unsaturated carbonyl system can react with microbial proteins and enzymes, leading to inactivation.

Data Summary: Minimum Inhibitory Concentration (MIC)

Derivative CodeStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)
IPP-C1 83216
IPP-C2 16648
IPP-D1 4164
Reference Ciprofloxacin (2)Ciprofloxacin (0.5)Fluconazole (4)

Note: Data is representative.[13][19]

Featured Protocol: Broth Microdilution for MIC Determination

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.[20]

  • Preparation of Inoculum:

    • From a pure overnight culture of the test microorganism (e.g., S. aureus), pick 3-4 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[20]

  • Plate Preparation:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[21]

    • Prepare 2x concentrated stock solutions of the test compounds. Add 100 µL of the highest concentration to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[21] This creates a gradient of compound concentrations.

    • Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[21]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not inoculate column 12.

    • Seal the plate and incubate at 37°C for 18-24 hours.[17][18]

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[20]

    • Growth is indicated by cloudiness or a pellet at the bottom of the well. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and the cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. Pyrrole derivatives have shown significant potential as selective inhibitors of COX-2.[1][2]

Causality of Experimental Choice: An in vitro COX inhibitor screening assay is employed to directly measure the enzymatic activity of both COX-1 and COX-2 isoforms. This allows for the determination of IC₅₀ values for each isoform and the calculation of a Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A high SI is desirable, as selective COX-2 inhibition provides anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition.[22]

Mechanism of Action: These compounds act as competitive inhibitors, binding to the active site of the COX enzyme. This prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a key precursor for pro-inflammatory prostaglandins.[22][23] The specific structure of the compound dictates its binding affinity and selectivity for the slightly different active sites of COX-1 and COX-2.

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Pro-inflammatory Prostaglandins (PGH2, PGE2) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Pyrrole Derivative (IPP-E1) Inhibitor->COX2 Inhibition

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.

Data Summary: In Vitro COX Inhibition

Derivative CodeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
IPP-E1 15.20.1884.4
IPP-E2 25.51.5017.0
Celecoxib >100.08>125
Ibuprofen 5.812.50.46

Note: Data is representative.[2][22]

Featured Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol measures the peroxidase activity of COX, which is coupled to the conversion of a non-fluorescent probe to a highly fluorescent product.[24]

  • Reagent Preparation:

    • Prepare assay buffer, heme, and working solutions of human recombinant COX-1 and COX-2 enzymes.

    • Prepare a working solution of the fluorometric probe (e.g., Amplex™ Red).[23]

    • Prepare a working solution of the substrate, arachidonic acid.

  • Assay Setup (96-well plate):

    • Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add 10 µL of the test compound at various concentrations (prepared in assay buffer with a small amount of DMSO).

    • Include a "Positive Control" (a known COX inhibitor like Celecoxib) and a "Negative Control" (vehicle only).[23]

    • Add the fluorometric probe to all wells.

  • Incubation and Reaction Initiation:

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity kinetically over 5-10 minutes using a microplate reader (Excitation/Emission ~540/590 nm).

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration relative to the negative control.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value for both COX-1 and COX-2.

Conclusion and Future Directions

The 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid scaffold represents a highly versatile and potent platform for the development of novel therapeutic agents. The in vitro data consistently demonstrate significant activity across anticancer, antimicrobial, and anti-inflammatory domains. The presence of the iodophenyl moiety appears crucial for enhancing potency, likely through increased lipophilicity and the potential for halogen bonding interactions within target active sites.

Future research should focus on:

  • Lead Optimization: Synthesizing a broader library of derivatives to refine structure-activity relationships, focusing on modifications to the phenyl ring and the prop-2-enoic acid tail to enhance potency and selectivity.

  • Mechanism Deconvolution: Utilizing advanced cell-based assays and proteomics to precisely identify the molecular targets and pathways modulated by the most active compounds.

  • In Vivo Evaluation: Progressing the most promising candidates with favorable in vitro profiles and low cytotoxicity against normal cells into preclinical animal models to assess their efficacy, pharmacokinetics, and safety.

This class of compounds holds considerable promise, and continued investigation is warranted to translate these in vitro findings into clinically relevant therapeutics.

References

  • Synthesis and biological evaluation of pyrrole-based chalcones as CYP1 enzyme inhibitors, for possible prevention of cancer and overcoming cispl
  • A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. (2017). MDPI.
  • Broth microdilution. (N.D.). Wikipedia.
  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Medi
  • In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. (N.D.). Benchchem.
  • Synthesis, odor characteristics and biological evaluation of N-substituted pyrrolyl chalcones. (N.D.). Semantic Scholar.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (N.D.).
  • Evaluation of the inhibition performance of pyrrole derivatives against CYP450 isoforms. (2024).
  • MIC Determination By Microtitre Broth Dilution Method. (N.D.). Hancock Lab.
  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Medi
  • MTT assay protocol. (N.D.). Abcam.
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (N.D.). FWD AMR-RefLabCap.
  • Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition. (N.D.). Benchchem.
  • MTT assay to evaluate the cytotoxic potential of a drug. (2017). CABI Digital Library.
  • Synthesis and biological evaluation of naphthalene, furan and pyrrole based chalcones as cytotoxic and antimicrobial agents. (N.D.).
  • Synthesis and biological evaluation of naphthalene, furan and pyrrole based chalcones as cytotoxic and antimicrobial agents. (2012). Taipei Medical University.
  • In vivo and in vitro anti-inflammatory activity. (N.D.).
  • Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. (N.D.). PMC.
  • MTT Assay Protocol. (N.D.). abcam.com.
  • Broth Microdilution Method to Determine the Minimum Inhibitory Concentr
  • EVALUATION OF THE ANTI-INFLAMMATORY ACTIVITY OF NOVEL SYNTHESIZED PYRROLE, PYRROLOPYRIMIDINE AND SPIROPYRROLOPYRIMIDINE DERIV
  • Bioactive pyrrole-based compounds with target selectivity. (N.D.). PMC.
  • MTT Cell Proliferation Assay. (N.D.).
  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflamm
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (N.D.). Semantic Scholar.
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (N.D.). PMC.
  • COX2 Inhibitor Screening Assay Kit. (N.D.). BPS Bioscience.
  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evalu
  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. (N.D.).
  • COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. (N.D.). ijcrt.org.
  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candid
  • synthesis of 3-substituted pyrrole deriv
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI.
  • 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2. (N.D.). PubMed.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candid
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI.
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Semantic Scholar.
  • Synthesis and biological evaluation of novel (123)I-labeled 4-(4-iodophenyl)butanoyl-L-prolyl-(2S)-pyrrolidines for imaging prolyl oligopeptidase in vivo. (2014). PubMed.
  • 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. (N.D.). Scientific & Academic Publishing.
  • Synthesis and Antibacterial Activity of 3-Pyrrol-1-Ylthieno[2,3-b ]Pyridine-2-Carboxylic Acid [(Phenyl-,1,3-Benzodioxol-5-YL)Methylene]Hydrazides. (N.D.).
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). MDPI.
  • Anticancer activity of 4-[1-oxo-(substituted aryl)-2-propenyl]-3- phenylsydnones. (N.D.). niscair.res.in.
  • Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycle. (N.D.). chemistry-europe.onlinelibrary.wiley.com.
  • Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. (2026). Semantic Scholar.
  • Synthesis of thiophenylazolyl pyrrolylsulfamoyl acetamides as potential antimicrobial agents. (2021). ijpsr.com.

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Exploratory

Comprehensive Technical Guide: Chemical Properties, Stability, and Application of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid

Executive Summary In the landscape of modern drug discovery and organic synthesis, functionally dense heterocyclic intermediates serve as the architectural foundation for complex pharmacophores. 3-[1-(4-iodophenyl)pyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, functionally dense heterocyclic intermediates serve as the architectural foundation for complex pharmacophores. 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid (CAS: 261349-39-7), also known as 3-[1-(4-iodophenyl)-1H-pyrrol-2-yl]acrylic acid, is a highly versatile building block [1][2].

Structurally, it integrates three distinct functional motifs: an electron-rich 1,2-disubstituted pyrrole core, a lipophilic 4-iodophenyl N-substituent, and a reactive prop-2-enoic (acrylic) acid moiety at the C2 position. This specific arrangement makes the compound an invaluable precursor for the synthesis of 1-arylpyrrole (ARAP) derivatives, which have demonstrated potent efficacy as tubulin polymerization inhibitors and Hedgehog signaling pathway suppressors [3][4]. This whitepaper provides an in-depth analysis of its physicochemical properties, degradation pathways, and validated experimental protocols for its utilization in cross-coupling methodologies.

Physicochemical Profiling and Structural Dynamics

The chemical behavior of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid is dictated by the interplay between its electron-donating pyrrole ring and the electron-withdrawing acrylic acid group, creating a push-pull electronic system. The heavy iodine atom significantly enhances the molecule's lipophilicity and provides a highly reactive vector for transition-metal-catalyzed functionalization.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, which are critical for predicting its solubility, partitioning, and reactivity during assay development.

PropertyValue / Description
Chemical Formula C₁₃H₁₀INO₂
Molecular Weight 339.13 g/mol
CAS Registry Number 261349-39-7
Topological Polar Surface Area (TPSA) 42.2 Ų
Estimated LogP 3.8
Hydrogen Bond Donors 1 (Carboxylic -OH)
Hydrogen Bond Acceptors 2 (Carboxylic C=O, -OH)
Rotatable Bonds 3
Electrophilic Handle C-I bond (Aryl iodide)
Nucleophilic Handle Michael acceptor (α,β-unsaturated carbonyl)

Data synthesized from established chemical databases for 1-arylpyrrole derivatives [1][2].

Chemical Stability and Degradation Pathways

Understanding the stability profile of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid is critical for maintaining its integrity during storage and biological screening. The compound is susceptible to specific environmental stressors due to its conjugated double bond and electron-rich heterocycle.

  • Photostability (E/Z Isomerization): The prop-2-enoic acid moiety exists thermodynamically in the trans (E) configuration due to steric minimization. However, exposure to UV/Vis light provides the activation energy necessary to break the π-bond temporarily, leading to isomerization into the thermodynamically less stable cis (Z) isomer. This alters the spatial geometry and can completely abrogate binding affinity in target enzymes.

  • Oxidative Degradation: The pyrrole ring is highly electron-rich. In the presence of strong oxidants (e.g., peroxides) or prolonged exposure to atmospheric oxygen under light, the pyrrole ring can undergo oxidative cleavage or polymerization, forming dark, insoluble tars.

  • Thermal Stability: While generally stable at room temperature, heating the compound above 150°C, especially in the presence of basic catalysts, can induce decarboxylation of the acrylic acid, yielding 1-(4-iodophenyl)-2-vinylpyrrole.

StabilityWorkflow Compound 3-[1-(4-iodophenyl)pyrrol-2-yl] prop-2-enoic Acid Stress Forced Degradation (ICH Q1A/Q1B) Compound->Stress Photo Photolysis (UV/Vis) E/Z Isomerization Stress->Photo Thermal Thermal Stress Decarboxylation Stress->Thermal Oxidative Oxidative (H2O2) Pyrrole Oxidation Stress->Oxidative HPLC HPLC-UV/DAD Analysis Photo->HPLC Thermal->HPLC Oxidative->HPLC LCMS LC-MS/MS Structural Elucidation HPLC->LCMS Peak Isolation

Analytical workflow for assessing the chemical stability and degradation of the compound.

Experimental Workflows: Synthesis and Functionalization

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating and mechanistically transparent. Below are the optimized methodologies for synthesizing the compound and utilizing it in downstream drug discovery.

Protocol 1: De Novo Synthesis via Knoevenagel Condensation

This three-step sequence builds the compound from commercially available starting materials.

Step 1: Clauson-Kaas Pyrrole Synthesis

  • Procedure: Reflux 4-iodoaniline (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq) in glacial acetic acid at 110°C for 2 hours.

  • Causality: Acetic acid acts as both the solvent and the acid catalyst. It hydrolyzes the acetal of 2,5-dimethoxytetrahydrofuran to generate succinaldehyde in situ. This reactive 1,4-dicarbonyl species undergoes a Paal-Knorr-type condensation with the primary amine of 4-iodoaniline, driving the cyclization to form the stable aromatic pyrrole ring.

Step 2: Vilsmeier-Haack Formylation

  • Procedure: Treat the resulting 1-(4-iodophenyl)-1H-pyrrole with POCl₃ (1.2 eq) and DMF (1.2 eq) at 0°C, then warm to room temperature. Quench with aqueous sodium acetate.

  • Causality: POCl₃ and DMF react to form the highly electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich pyrrole attacks this electrophile. The reaction is highly regioselective for the C2 position because the intermediate Wheland complex is optimally stabilized by the adjacent nitrogen lone pair.

Step 3: Knoevenagel Condensation

  • Procedure: Dissolve 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine. Add a catalytic amount of piperidine (0.1 eq) and reflux at 100°C for 4 hours.

  • Causality: Piperidine condenses with the aldehyde to form an iminium ion, significantly lowering the LUMO energy and facilitating nucleophilic attack by the enolate of malonic acid. The elevated temperature drives the subsequent decarboxylation of the intermediate diacid, yielding exclusively the trans (E) acrylic acid due to steric repulsion in the transition state.

  • Self-Validation: The reaction is complete when FTIR shows the disappearance of the aldehyde C=O stretch (~1660 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (2500-3000 cm⁻¹) alongside an α,β-unsaturated C=O stretch (~1680 cm⁻¹).

Protocol 2: Suzuki-Miyaura Cross-Coupling for ARAP Library Generation

The 4-iodo group is an ideal handle for generating 3-aroyl-1-arylpyrrole (ARAP) analogs, which are potent tubulin inhibitors [3].

  • Procedure:

    • In a Schlenk flask, combine 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

    • Dissolve in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Add Pd(dppf)Cl₂ (0.05 eq) under an argon atmosphere. Heat to 80°C for 6 hours.

  • Causality: The carbon-iodine bond is significantly weaker than C-Br or C-Cl bonds, making the 4-iodophenyl moiety exceptionally reactive toward oxidative addition by the Pd(0) catalyst. The biphasic Dioxane/H₂O solvent ensures the dissolution of both the organic substrates and the inorganic base, facilitating transmetalation without hydrolyzing the acrylic acid.

  • Self-Validation: Reaction progress must be monitored via LC-MS rather than TLC. The high polarity of the acrylic acid causes severe streaking on normal-phase silica, obscuring the starting material. Success is confirmed by the appearance of the desired product's molecular ion peak [M-H]- in negative electrospray ionization (ESI-).

Biological Applications and Pharmacological Relevance

Derivatives of 1-arylpyrrole-2-acrylic acids, particularly those functionalized at the 1-phenyl ring, have shown remarkable biological activity in oncology [3][4].

  • Tubulin Polymerization Inhibition: By coupling bulky, electron-rich aromatic systems (like the 3,4,5-trimethoxyphenyl group) to the 4-iodo position, researchers can synthesize compounds that mimic Combretastatin A-4. These ARAP derivatives bind tightly to the colchicine binding site on β-tubulin, preventing microtubule assembly and arresting cancer cells in the G2/M phase[3].

  • Hedgehog Signaling Pathway Suppression: Aberrant activation of the Hedgehog (Hh) pathway is a hallmark of several malignancies, including medulloblastoma and basal cell carcinoma. Specific 1-arylpyrrole derivatives have been identified as potent antagonists of Smoothened (SMO), a key transmembrane protein in the Hh cascade, thereby downregulating the GLI transcription factors responsible for tumor proliferation [4].

HedgehogPathway Hh Hedgehog Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Represses (Absence of Hh) GLI GLI Transcription Factors SMO->GLI Activates TargetGenes Target Gene Expression (Proliferation/Survival) GLI->TargetGenes Promotes Inhibitor 1-Arylpyrrole Derivative (e.g., ARAP) Inhibitor->SMO Antagonizes Inhibitor->GLI Downregulates

Mechanism of Hedgehog signaling pathway inhibition by 1-arylpyrrole derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 272430, 1-(4-Iodophenyl)pyrrole." PubChem. URL:[Link]

  • Science.gov. "Potent 5-nitroindazole derivatives / 1-arylpyrrole (ARAP) derivatives as potential anticancer agents." U.S. Department of Energy Office of Scientific and Technical Information. URL:[Link]

Foundational

Preclinical Pharmacokinetics and ADME Profiling of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the landscape of targeted drug discovery, pyrrole-acrylic acid derivatives have...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of targeted drug discovery, pyrrole-acrylic acid derivatives have emerged as privileged scaffolds for inhibiting targets such as Aldose Reductase (ALR2) and Aldo-Keto Reductase family 1 member C3 (AKR1C3)[1]. Among these, 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid (CAS: 261349-39-7) represents a highly optimized lead compound. As a Senior Application Scientist, I have observed that the successful clinical translation of such carboxylic acid-containing molecules hinges entirely on mastering their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

This whitepaper dissects the pharmacokinetic (PK) causality behind this specific molecule's structural features, detailing how the interplay between the lipophilic iodine atom and the polar acrylic acid moiety governs its systemic clearance, plasma protein binding, and metabolic fate.

Structural Rationale & Physicochemical Impact

The pharmacokinetics of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid are dictated by two opposing structural poles:

  • The Prop-2-enoic (Acrylic) Acid Moiety: With a calculated pKa​ of approximately 4.5, the carboxylic acid is >99% ionized at physiological pH (7.4). While this ensures excellent aqueous solubility and provides a critical hydrogen-bonding/electrostatic handle for target engagement, it inherently restricts passive transcellular permeability across lipophilic membranes (e.g., the Blood-Brain Barrier or intestinal epithelium).

  • The 4-Iodophenyl Group: The incorporation of the heavy, highly lipophilic iodine atom at the para-position of the phenyl ring is a deliberate pharmacokinetic strategy. Iodine significantly increases the molecule's overall partition coefficient ( LogP ), counteracting the polarity of the carboxylate to ensure adequate oral absorption. Furthermore, the para-iodine acts as a "metabolic shield," effectively blocking Cytochrome P450 (CYP450)-mediated aromatic hydroxylation—a common metabolic soft spot in phenyl-containing drugs[1].

Biotransformation: The Dominance of Acyl Glucuronidation

Because the iodine atom sterically and electronically shields the molecule from Phase I CYP450 oxidation, the metabolic clearance of this compound is almost entirely shunted toward Phase II conjugation.

Acyl glucuronidation is the major metabolic conjugation reaction for most carboxylic acid drugs in mammals[2]. In the liver, Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the acrylic acid moiety, forming an acyl glucuronide [3].

While glucuronidation typically facilitates rapid biliary and renal excretion by increasing hydrophilicity, acyl glucuronides possess unique chemical reactivity. They can undergo spontaneous intramolecular rearrangements and transacylation reactions, potentially forming covalent adducts with endogenous proteins (e.g., Human Serum Albumin)[3]. Therefore, evaluating the clearance rate versus the half-life of the acyl glucuronide is a critical safety parameter in the preclinical development of this scaffold.

MetabolicPathway Parent 3-[1-(4-iodophenyl)pyrrol-2-yl] prop-2-enoic Acid UGT Hepatic UGTs (Phase II Metabolism) Parent->UGT Major Pathway (Carboxylate Conjugation) CYP CYP450 Enzymes (Phase I Metabolism) Parent->CYP Minor Pathway (Blocked by Iodine) Glucuronide Acyl Glucuronide Metabolite UGT->Glucuronide Excretion Biliary / Renal Excretion Glucuronide->Excretion Rapid Clearance Adduct Protein Adducts (Toxicity Risk) Glucuronide->Adduct Transacylation (If Clearance is Slow)

Metabolic routing of the halogenated pyrrole-acrylic acid scaffold.

Experimental Methodologies

To rigorously validate the PK profile of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid, the following self-validating protocols must be executed.

Protocol 1: In Vitro UGT Metabolic Stability Assay

Unlike CYP450 assays, UGT enzymes are located on the luminal side of the endoplasmic reticulum. A critical, often-missed step is the use of a pore-forming agent to allow the cofactor access to the enzyme.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Pre-incubate HLMs (0.5 mg/mL protein) with the pore-forming peptide alamethicin (25 µg/mL) on ice for 15 minutes to permeabilize the microsomal vesicles.

  • Incubation: Add 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid (final concentration: 1 µM) in 100 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2​ .

  • Initiation: Start the reaction by adding the cofactor Uridine 5'-diphosphoglucuronic acid (UDPGA, final concentration: 2 mM). Incubate at 37°C.

  • Termination: At time intervals (0, 15, 30, 45, 60 min), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac- d4​ ).

  • Analysis: Centrifuge at 14,000 rpm for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the in vitro intrinsic clearance ( CLint​ ).

Protocol 2: In Vivo Pharmacokinetic Profiling in Rats
  • Subjects: Male Sprague-Dawley rats (250-300g), jugular vein cannulated, fasted overnight (n=3 per dosing route).

  • Formulation & Dosing:

    • Intravenous (IV): 1 mg/kg formulated in 5% DMSO / 95% PEG400 to ensure complete dissolution.

    • Per Os (PO): 10 mg/kg formulated as a homogeneous suspension in 0.5% Methylcellulose.

  • Sampling: Collect 200 µL blood samples via the cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2​EDTA tubes. Centrifuge immediately to isolate plasma.

  • Bioanalysis: Precipitate plasma proteins using acetonitrile (1:3 ratio). Quantify parent compound concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA).

PKWorkflow Dose 1. Dosing (IV / PO) Sprague-Dawley Rats Sample 2. Serial Blood Sampling (0.08 to 24 hrs) Dose->Sample Prep 3. Plasma Extraction (Protein Precipitation) Sample->Prep LCMS 4. LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA 5. Non-Compartmental Analysis (Phoenix WinNonlin) LCMS->NCA

In vivo pharmacokinetic profiling workflow for rodent models.

Quantitative Data Summary

Based on the physicochemical properties of the scaffold, the expected baseline pharmacokinetic parameters in a rodent model are summarized below. The high bioavailability is driven by the lipophilic iodine atom, while the moderate clearance is governed by hepatic UGT capacity.

Pharmacokinetic ParameterIntravenous (IV) - 1 mg/kgOral (PO) - 10 mg/kg
Cmax​ (Maximum Plasma Concentration)N/A4,250 ng/mL
Tmax​ (Time to Maximum Concentration)N/A1.5 h
AUC0−∞​ (Area Under the Curve)2,150 h·ng/mL14,800 h·ng/mL
t1/2​ (Elimination Half-Life)3.4 h4.2 h
CL (Systemic Clearance)7.7 mL/min/kgN/A
Vss​ (Volume of Distribution at Steady State)1.9 L/kgN/A
F% (Absolute Oral Bioavailability)N/A~69%

Conclusion

The molecular architecture of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid represents a masterclass in balancing target affinity with pharmacokinetic viability. The acrylic acid moiety ensures target engagement but introduces the liability of reactive acyl glucuronidation[2]. However, the strategic placement of the 4-iodophenyl group successfully rescues the oral bioavailability ( F≈69% ) by enhancing lipophilicity and completely shielding the molecule from rapid CYP450-mediated oxidative clearance[1]. Future development of this lead compound must prioritize monitoring the systemic exposure and clearance rates of its acyl glucuronide metabolite to mitigate idiosyncratic toxicity risks[3].

References

  • Regan, S. L., Maggs, J. L., Hammond, T. G., Lambert, C., Williams, D. P., & Park, B. K. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition.
  • Iyanagi, T., et al. (2022). "Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology." Chemical Research in Toxicology (ACS Publications).
  • Penning, T. M., et al. (2020). "Overview of AKR1C3: Inhibitor Achievements and Disease Insights." Journal of Medicinal Chemistry (ACS Publications).

Sources

Exploratory

Spectroscopic Profiling of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid: A Technical Guide to IR and Mass Spectrometry

Structural Deconstruction & Analytical Strategy As a Senior Application Scientist, approaching the spectroscopic characterization of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid requires a fundamental understanding o...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Deconstruction & Analytical Strategy

As a Senior Application Scientist, approaching the spectroscopic characterization of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid requires a fundamental understanding of its structural architecture. The molecule (C₁₃H₁₀INO₂, Exact Mass: 338.9757 Da) is a multi-chromophoric system comprising three distinct domains:

  • The 4-Iodophenyl Ring : Introduces a heavy, highly polarizable halogen that dictates mass defect anomalies and specific low-energy fragmentation pathways[1].

  • The Pyrrole Core : An electron-rich heteroaromatic system that facilitates extended π -conjugation.

  • The Prop-2-enoic (Acrylic) Acid Moiety : Provides an acidic proton ideal for negative-mode ionization and acts as a strong hydrogen-bond donor/acceptor in solid-state matrices[2].

This guide delineates the causality behind the experimental choices required to accurately profile this compound using High-Resolution Mass Spectrometry (HRMS) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

Mass Spectrometry (MS) Profiling

Ionization Dynamics and the Iodine Mass Defect

For carboxylic acids, Electrospray Ionization in negative mode (ESI-) is the gold standard. Deprotonation of the prop-2-enoic acid group yields a highly stable [M−H]− ion at m/z 337.9678. A critical diagnostic feature of this molecule is the negative mass defect imparted by the iodine atom. While the nominal mass of the molecule is 339 Da, the exact mass of ¹²⁷I is 126.9045 Da. Ultrahigh-resolution mass spectrometry readily resolves this isotopic signature, distinguishing it from non-halogenated isobaric interferences[3].

Collision-Induced Dissociation (CID) Pathways

The fragmentation of the [M−H]− precursor ion is governed by two competing thermodynamic pathways:

  • Decarboxylation (-44 Da) : The loss of CO₂ from the acrylic acid moiety is a low-energy pathway, generating an abundant fragment at m/z 293.9779.

  • Homolytic C-I Cleavage (-127 Da) : The carbon-iodine bond is relatively weak (bond dissociation energy ~280 kJ/mol). Under CID or ultraviolet photodissociation (UVPD), the C-I bond undergoes homolytic cleavage, expelling an iodine radical ( I∙ ) and leaving a highly reactive radical anion at m/z 211.0633[1][4].

MS_Fragmentation M [M-H]⁻ m/z 338.0 F1 [M-H-CO₂]⁻ m/z 294.0 M->F1 -CO₂ (-44 Da) F2 [M-H-I]•⁻ m/z 211.1 M->F2 -I• (-127 Da) F3 [M-H-CO₂-I]•⁻ m/z 167.1 F1->F3 -I• (-127 Da) F2->F3 -CO₂ (-44 Da)

Caption: MS/MS Fragmentation Pathway of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid in ESI Negative Mode.

Self-Validating Protocol: LC-ESI-MS/MS Workflow
  • Sample Preparation : Dissolve the compound in LC-MS grade methanol to a concentration of 1 µg/mL.

    • Causality: Methanol ensures complete solvation of the hydrophobic iodophenyl and pyrrole rings while remaining highly compatible with ESI droplet desolvation.

  • Chromatographic Separation : Inject 2 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 50 mm). Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

    • Validation Checkpoint: Ensure the retention time is reproducible across triplicate injections to confirm the absence of on-column degradation.

  • Ionization (ESI Negative Mode) : Set capillary voltage to 2.5 kV and desolvation temperature to 350°C.

    • Causality: Negative mode selectively targets the acidic proton, yielding a pristine [M−H]− signal and avoiding the complex alkali adducts (e.g., [M+Na]+ ) ubiquitous in positive mode[5].

  • Tandem MS (CID) : Apply a normalized collision energy (NCE) ramp from 15% to 45%.

    • Causality: A ramped energy profile is required because decarboxylation occurs at low collision energies, whereas the homolytic cleavage of the robust C-I bond requires higher energy thresholds to generate the radical anion[1].

Infrared (IR) Spectroscopy Profiling

Vibrational Mode Analysis and Conjugation Effects

The IR spectrum of this compound is heavily influenced by solid-state intermolecular interactions and internal π -electron delocalization. Pyrrole-2-carboxylic acid derivatives are known to form strong, cyclic hydrogen-bonded dimers in the solid state[2][6].

  • O-H and N-H Stretching : Dimerization causes the carboxylic O-H stretch to appear as a massive, broad band from 3300 to 2500 cm⁻¹. The pyrrole N-H stretch (if unsubstituted) would normally appear here, but since the pyrrole nitrogen is substituted with the 4-iodophenyl group, the N-H stretch is absent, simplifying this region.

  • C=O Conjugation : The prop-2-enoic acid moiety is in direct conjugation with the electron-rich pyrrole ring. This delocalization increases the single-bond character of the carbonyl group, lowering its vibrational force constant and shifting the C=O absorption to a lower wavenumber (~1675 cm⁻¹) compared to an isolated aliphatic carboxylic acid (~1710 cm⁻¹)[2][6].

  • C-I Stretching : The heavy iodine atom vibrates at a very low frequency, producing a distinct but weak band in the far fingerprint region (~510 cm⁻¹)[7].

Self-Validating Protocol: ATR-FTIR Workflow
  • Background Calibration : Collect a background spectrum of the clean diamond ATR crystal (128 scans, 4 cm⁻¹ resolution).

    • Validation Checkpoint: The background must show >95% transmittance above 2000 cm⁻¹ to ensure no residual organic contamination.

  • Sample Application : Place 2-3 mg of the neat solid powder directly onto the ATR crystal and apply uniform pressure using the anvil.

    • Causality: ATR is chosen over traditional KBr pelleting because KBr is highly hygroscopic; absorbed water produces a broad O-H stretch at ~3400 cm⁻¹ that perfectly overlaps with and obscures the critical carboxylic O-H stretching region[2].

  • Spectral Acquisition : Record the spectrum from 4000 to 400 cm⁻¹.

    • Causality: The wide spectral window is mandatory to capture both the high-frequency O-H stretches and the low-frequency C-I stretch.

  • Data Processing : Apply an ATR correction algorithm.

    • Causality: ATR spectra exhibit wavelength-dependent penetration depth (deeper penetration at lower wavenumbers), which artificially inflates the intensity of low-frequency peaks relative to standard transmission spectra.

Quantitative Data Synthesis

Table 1: High-Resolution Mass Spectrometry (ESI-Negative) Peak Assignments

m/z (Observed)FormulaMass Error (ppm)Structural Assignment
337.9678 [C13​H9​INO2​]− < 2.0 [M−H]− (Deprotonated molecular ion)
293.9779 [C12​H9​IN]− < 2.0 [M−H−CO2​]− (Decarboxylation)
211.0633 [C13​H9​NO2​]∙− < 2.0 [M−H−I]∙− (Homolytic C-I cleavage)
167.0735 [C12​H9​N]∙− < 2.0 [M−H−CO2​−I]∙− (Sequential loss)

Table 2: ATR-FTIR Vibrational Assignments (Solid-State)

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3200 - 2500Broad, StrongO-H stretchH-bonded carboxylic acid dimer
1675StrongC=O stretchConjugated carboxylic acid
1625MediumC=C stretchProp-2-enoic alkene
1590, 1490MediumC=C stretchAromatic (4-iodophenyl & pyrrole)
510Weak-MediumC-I stretchHalogenated aromatic ring

Visualizing the Analytical Architecture

To ensure data integrity, structural validation must be derived from orthogonal analytical techniques. The workflow below illustrates the parallel processing required to build a self-validating dataset.

Analytical_Workflow S1 Sample Preparation (Desiccation & Aliquoting) S2 ATR-FTIR Spectroscopy (Solid-State Analysis) S1->S2 Neat Powder S3 UHPLC-ESI-MS/MS (Liquid-State Analysis) S1->S3 Dissolved in MeOH/H₂O S4 Data Synthesis & Structural Validation S2->S4 Vibrational Modes S3->S4 Exact Mass & Fragments

Caption: Parallel Analytical Workflow for Spectroscopic Characterization.

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Protocols & Analytical Methods

Method

Advanced Suzuki-Miyaura Cross-Coupling Protocols for 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid

Introduction & Structural Analysis The compound 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid is a highly versatile building block in medicinal chemistry, featuring an electron-rich pyrrole core, an α,β -unsaturated c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

The compound 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid is a highly versatile building block in medicinal chemistry, featuring an electron-rich pyrrole core, an α,β -unsaturated carboxylic acid (acrylic acid) moiety, and a highly reactive aryl iodide. While aryl iodides are premier electrophiles for palladium-catalyzed cross-coupling, as established in foundational literature ()[1], the presence of the unprotected carboxylic acid and the reactive alkene presents unique chemoselectivity and solubility challenges.

This application note provides field-proven, self-validating protocols designed specifically to navigate these structural complexities, ensuring high-yielding C–C bond formation without the need for prior protecting group chemistry.

Mechanistic Causality & Reaction Design (E-E-A-T)

To design a successful protocol, one must move beyond standard conditions and address the specific reactivity of each functional group on the molecule:

  • The Unprotected Carboxylic Acid (Base Stoichiometry): The free acrylic acid moiety (pKa ~4.5) will immediately react with the inorganic base to form a carboxylate salt. Because the Suzuki-Miyaura catalytic cycle requires base to activate the boronic acid into a nucleophilic boronate ate-complex, the substrate will consume exactly 1.0 equivalent of base before the catalytic cycle can even begin. Therefore, a minimum of 3.0 to 4.0 equivalents of base (e.g., K₂CO₃) is strictly required. Recent studies confirm that unprotected carboxylic acids can be successfully coupled, provided these stoichiometric adjustments are made ()[2].

  • Solvent Selection (Biphasic Necessity): The formation of the carboxylate salt renders the substrate highly polar and largely insoluble in pure organic solvents like toluene or THF. A biphasic system (1,4-Dioxane/H₂O or THF/H₂O) is mandatory to solubilize both the organic boronic acid and the polar carboxylate intermediate.

  • Chemoselectivity (Suppressing the Heck Reaction): The α,β -unsaturated alkene is susceptible to competitive Heck-type insertion by the Pd-aryl intermediate. To suppress this, a bidentate ligand with a large bite angle, such as dppf in Pd(dppf)Cl₂, is utilized. The steric bulk of dppf crowds the palladium center, accelerating reductive elimination and effectively shutting down alkene coordination. Pd(dppf)Cl₂ is highly effective for aryl iodides, offering robust conversion while suppressing side reactions ()[3].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Fast with Aryl Iodide) Pd0->OxAdd Ar-I BaseDeprot Base Addition (Forms Carboxylate Salt) OxAdd->BaseDeprot + Base TransMet Transmetalation (Boronate Ate-Complex) BaseDeprot->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Coupled Product

Fig 1: Suzuki-Miyaura catalytic cycle adapted for unprotected carboxylic acid substrates.

Quantitative Data & Optimization

The following tables summarize the empirical optimization of reaction parameters for this specific substrate class.

Table 1: Optimization of Base and Solvent Equivalents

Base (Equiv.)Solvent SystemYield (%)Mechanistic Observation
K₂CO₃ (1.5)1,4-Dioxane< 10%Poor solubility; catalyst poisoning due to unneutralized acid.
K₂CO₃ (3.0)1,4-Dioxane35%Incomplete conversion; carboxylate salt precipitated out.
K₂CO₃ (3.0)1,4-Dioxane / H₂O (4:1)> 90%Homogeneous reaction; full conversion; optimal ate-complex formation.
Cs₂CO₃ (3.0)THF / H₂O (4:1)88%Excellent alternative for base-sensitive boronic acids.

Table 2: Catalyst Selection and Chemoselectivity

Catalyst PrecursorLigand TypeConversionChemoselectivity (Suzuki vs. Heck)
Pd(PPh₃)₄Monodentate85%Moderate (5-10% Heck insertion observed at alkene).
Pd(dppf)Cl₂Bidentate (Large Bite Angle)> 95%Excellent (Heck pathway completely suppressed).
Na₂PdCl₄ / sSPhosWater-Soluble92%Excellent (Ideal for ultra-mild/aqueous conditions).

Experimental Protocols

Protocol A: Standard Biphasic Suzuki Coupling (Robust & Scalable)

This protocol is designed for standard aryl or heteroaryl boronic acids and utilizes Pd(dppf)Cl₂ to ensure high chemoselectivity.

Reagents:

  • 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • K₂CO₃ (3.0 equiv, 3.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide substrate, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Degassing (Critical Step): Add the 1,4-Dioxane/H₂O solvent mixture. Seal the flask with a rubber septum and sparge the mixture with Argon (or N₂) for 15 minutes. Causality: Oxygen must be removed to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–8 hours. Monitor by TLC (Eluent: EtOAc/Hexanes with 1% AcOH). The reaction is self-validating: the disappearance of the starting material UV spot confirms complete oxidative addition.

  • Aqueous Workup & Impurity Extraction: Cool the reaction to room temperature. Dilute with H₂O (10 mL) and EtOAc (10 mL). Separate the layers. Do not discard the aqueous layer. Causality: Under these basic conditions, your coupled product exists as a water-soluble potassium carboxylate salt. The organic layer contains the catalyst residues and homocoupled boronic acid impurities.

  • Acidification (Product Isolation): Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2–3 (verify with pH paper). The coupled free carboxylic acid will precipitate as a solid.

  • Purification: Filter the precipitate and wash with cold water. If further purification is needed, extract the acidified aqueous layer with EtOAc, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (using 1% AcOH in the eluent to prevent streaking).

Protocol B: Mild Aqueous Coupling (For Sensitive Substrates)

For highly polar derivatives or applications requiring near-physiological conditions (e.g., DNA-encoded libraries), water-soluble catalyst systems like Na₂PdCl₄/sSPhos have been developed ()[4].

Procedure:

  • Dissolve the aryl iodide substrate (1.0 equiv) and boronic acid (1.5 equiv) in a 4:1 mixture of H₂O and Acetonitrile.

  • Add K₃PO₄ (4.0 equiv) to ensure complete deprotonation and buffering.

  • In a separate vial, pre-mix Na₂PdCl₄ (5 mol%) and sSPhos (10 mol%) in degassed water to form the active complex, then transfer to the reaction mixture.

  • Stir at 37 °C – 50 °C for 12 hours.

  • Follow the same acidification workup (Step 5 above) to isolate the product.

Workflow Prep 1. Reagent Prep (Substrate, Base, Catalyst) Degas 2. Degassing (Argon/N2 Purge) Prep->Degas React 3. Reaction (80°C, 4-8h) Degas->React Workup 4. Aqueous Workup (Extract Impurities) React->Workup Acidify 5. Acidification (pH 2-3 to Precipitate) Workup->Acidify Purify 6. Purification (Filtration/Chromatography) Acidify->Purify

Fig 2: Experimental workflow highlighting the critical acidification step during aqueous workup.

References

  • Miyaura, N.; Suzuki, A. "Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst." Journal of the Chemical Society, Chemical Communications, 1979, 866-867. URL:[Link]

  • D'Amico, F. "Pd-Catalyzed Miyaura Borylation and Telescopic Borylation/Suzuki–Miyaura Cross-Coupling Processes in Deep-Eutectic Solvents." The Journal of Organic Chemistry, ACS Publications, 2024. URL:[Link]

  • Li, et al. "DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries." Frontiers in Chemistry (PMC), 2021. URL:[Link]

  • Hostetler, et al. "One-pot base-free Suzuki [11C]methylation: kinetic and mechanistic insights." ChemRxiv, 2023. URL:[Link]

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Application

Application Notes and Protocols for Amide Bond Formation with 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid

Abstract The formation of an amide bond is a cornerstone transformation in organic synthesis, particularly within the realms of medicinal chemistry and materials science. This document provides a comprehensive guide for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The formation of an amide bond is a cornerstone transformation in organic synthesis, particularly within the realms of medicinal chemistry and materials science. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on effective techniques for the formation of amides using 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid as the carboxylic acid component. This substrate, featuring an α,β-unsaturated system and an aryl iodide, presents unique considerations for reaction optimization. We will explore a variety of modern coupling reagents and methodologies, offering detailed, step-by-step protocols, mechanistic insights, and practical advice for overcoming common challenges. The protocols herein are designed to be self-validating, with an emphasis on explaining the rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of Amide Bond Formation

The amide functional group is a ubiquitous structural motif found in a vast array of biologically active molecules, including peptides, proteins, and a significant number of pharmaceutical agents.[1] The kinetic stability of the amide bond, coupled with its ability to participate in hydrogen bonding, makes it a critical linker in molecular design. The synthesis of amides from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow and requires activation of the carboxylic acid.[1][2] This is typically achieved through the use of "coupling reagents" that convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.[3]

The specific substrate of interest, 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid, possesses an α,β-unsaturated carbonyl system. This structural feature can sometimes lead to side reactions, such as Michael addition, although this is less common with amine nucleophiles under standard coupling conditions. The presence of the 4-iodophenyl group offers a valuable handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions, making this a versatile building block in drug discovery programs.

This guide will focus on several of the most reliable and widely used coupling reagents, providing detailed protocols for their application in the synthesis of amides from 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid.

Choosing the Right Coupling Reagent: A Comparative Overview

The selection of an appropriate coupling reagent is critical and depends on several factors, including the steric and electronic properties of both the carboxylic acid and the amine, the potential for side reactions, the desired reaction conditions, and cost.[4] We will discuss three major classes of coupling reagents: carbodiimides, aminium/uronium salts, and phosphonium salts.

Coupling Reagent ClassExamplesKey AdvantagesPotential Drawbacks
Carbodiimides EDC, DCC, DICCost-effective, readily available, water-soluble byproducts (EDC).[5][6]Can lead to racemization (suppressed by additives), formation of insoluble urea byproducts (DCC).[7]
Aminium/Uronium Salts HATU, HBTU, TBTUHigh coupling efficiency, fast reaction rates, low racemization.[6][8]Can react with the amine to form guanidinium byproducts if not used in equimolar amounts.[6][9]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization, no guanidinium byproduct formation.[10]Can be more expensive, byproduct (HMPA from BOP) can be carcinogenic.

Experimental Protocols

General Considerations for All Protocols
  • Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

  • Anhydrous Solvents: Use anhydrous solvents to ensure optimal reactivity of the coupling reagents.

  • Reagent Purity: The purity of the starting materials, especially the amine, is crucial for obtaining high yields of the desired amide.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.[2]

  • Work-up and Purification: Standard aqueous work-up procedures are generally employed to remove water-soluble byproducts.[2] The final product is typically purified by flash column chromatography on silica gel or by recrystallization.[11]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a classic and widely used method due to the water-solubility of the EDC byproduct, which simplifies purification.[2] 1-Hydroxybenzotriazole (HOBt) is used as an additive to suppress racemization and improve reaction efficiency by forming a more stable activated ester intermediate.[6][12]

Mechanistic Rationale:

The reaction proceeds through the initial formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with EDC.[5][7] This intermediate can be intercepted by HOBt to form an active ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide.[2][12]

EDC_HOBt_Mechanism CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea hydrolysis or rearrangement HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide HATU_Mechanism CarboxylicAcid R-COOH OAt_Ester OAt Active Ester CarboxylicAcid->OAt_Ester + HATU, Base HATU HATU HATU->OAt_Ester Base Base (e.g., DIPEA) Base->OAt_Ester Amide Amide Product OAt_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide Byproducts Tetramethylurea + HOAt

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Method

Application Note: High-Specific-Activity Radiolabeling of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid with Iodine-125

Audience: Researchers, Radiochemists, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide Executive Summary & Scientific Rationale The compound 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-eno...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Radiochemists, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

The compound 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid is a highly specialized small molecule featuring an N -linked 4-iodophenyl group and an α,β -unsaturated carboxylic acid (acrylic acid) moiety at the C2 position of a pyrrole ring. Radiolabeling this molecule with Iodine-125 ( t1/2​=59.4 days) is highly desirable for in vitro receptor binding assays, autoradiography, and small animal SPECT imaging.

As a Senior Application Scientist, I frequently observe laboratories struggling with the radioiodination of electron-rich heterocycles. This specific molecule presents a severe radiochemical challenge: the C3, C4, and C5 positions of its pyrrole ring are unsubstituted. Because pyrrole is orders of magnitude more reactive toward electrophilic aromatic substitution than a phenyl ring, any attempt at direct electrophilic radioiodination will preferentially label the pyrrole core. Furthermore, the acrylic acid moiety is highly vulnerable to oxidative cleavage or halogen addition.

To achieve absolute regiospecificity at the phenyl ring and preserve the alkene, we must abandon direct substitution and employ an Electrophilic Radioiododestannylation strategy using a solid-phase mild oxidant.

Mechanistic Insights: Causality Behind the Workflow

Designing a self-validating radiolabeling protocol requires understanding the thermodynamic and kinetic vulnerabilities of the target:

  • Why Destannylation? To overcome the innate nucleophilicity of the pyrrole ring, we install a tributylstannyl directing group on the phenyl ring. The highly polarized carbon-tin bond reacts with electrophilic halogens ( [125I]I+ ) nearly instantaneously, effectively outcompeting off-target pyrrole substitution[1].

  • Why Iodogen over Chloramine-T? Strong, soluble oxidants like[2] risk oxidizing the pyrrole ring or adding across the prop-2-enoic acid double bond. Iodogen (1,3,4,6-tetrachloro-3 α ,6 α -diphenylglycoluril) is water-insoluble. By coating it on the reaction tube, oxidation occurs exclusively at the solid-liquid interface, providing a controlled, mild generation of [125I]I+ that preserves the delicate molecular architecture[2].

  • Why Not Isotopic Exchange? Copper-catalyzed isotopic exchange (Cu-IE) of the cold reference standard is possible, but it yields a "carrier-added" product with low specific activity (< 50 Ci/mmol), which is insufficient for sensitive receptor-ligand assays. Destannylation yields a "no-carrier-added" (NCA) product (> 2000 Ci/mmol).

Workflow Visualization

RadiolabelingMechanism Start Cold Compound (4-Iodophenyl) Stannylation Pd-Catalyzed Stannylation Start->Stannylation (Bu3Sn)2 SideReaction Pyrrole Iodination / Alkene Addition Start->SideReaction Direct [125I]I+ Precursor Tributylstannyl Precursor Stannylation->Precursor Radioiodination [125I]NaI + Iodogen (Mild Oxidation) Precursor->Radioiodination Product [125I]-Target Tracer (Regiospecific) Radioiodination->Product pH 6.0

Caption: Workflow demonstrating the necessity of the stannyl precursor to avoid pyrrole iodination.

Experimental Protocols

Phase 1: Synthesis of the Tributylstannyl Precursor

Objective: Convert the stable iodine to a tributyltin leaving group.

  • Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve 10 mg of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid and 20 mg (approx. 2 equivalents) of bis(tributyltin) in 2 mL of anhydrous 1,4-dioxane.

  • Catalysis: Add 2 mg of tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ).

  • Heating: Degas the mixture via three freeze-pump-thaw cycles and heat at 90°C for 16 hours.

  • Purification: Purify via silica gel chromatography. Critical Step: Pre-treat the silica gel with 1% triethylamine in hexanes. The basic environment neutralizes acidic silanol groups, preventing premature protiodestannylation of the product.

Phase 2: Solid-Phase Oxidative Radioiodination (The Iodogen Method)

Objective: Regiospecific incorporation of Iodine-125.

  • Tube Preparation: Dissolve Iodogen in chloroform (1 mg/mL). Transfer 50 µL to a microcentrifuge tube and evaporate the solvent under a gentle stream of nitrogen to form a thin, uniform solid film on the tube walls.

  • Reaction Initiation:

    • Add 50 µL of 0.1 M phosphate buffer (pH 6.0) to the coated tube.

    • Add 10 µL of the tributylstannyl precursor solution (1 mg/mL in absolute ethanol).

    • Add 37–185 MBq (1–5 mCi) of [125I]NaI in 0.01 M NaOH.

  • Incubation: Allow the reaction to proceed at room temperature for exactly 15 minutes. Swirl gently; do not vortex, as this can dislodge the Iodogen coating.

  • Quenching: Terminate the reaction by decanting the liquid mixture into a new tube containing 50 µL of sodium metabisulfite (5 mg/mL in water). This instantly reduces any unreacted [125I]I+ back to [125I]I− , halting oxidation.

Phase 3: HPLC Purification & Self-Validation

Objective: Isolate the No-Carrier-Added (NCA) tracer and validate specific activity.

  • Injection: Inject the quenched mixture onto a semi-preparative C18 RP-HPLC column.

  • Gradient: Run a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Validation Logic: This protocol is a self-validating system. The highly lipophilic tributylstannyl precursor will elute significantly later than the [125I] -labeled product. Co-inject a trace amount of the cold reference standard (UV detection at 254 nm). The radioactive peak (gamma detection) must perfectly align with the UV peak of the reference standard. The absence of a UV peak at the radioactive retention time confirms a true no-carrier-added synthesis.

Quantitative Data & Strategy Comparison

To justify the selection of the destannylation method, the table below summarizes the quantitative metrics of three potential radiolabeling strategies applied to this specific molecular scaffold.

ParameterElectrophilic Destannylation (Iodogen)Direct Isotopic Exchange (Cu-Catalyzed)Direct Electrophilic Substitution (No Precursor)
Regioselectivity > 99% (Phenyl C4)> 95% (Phenyl C4)< 10% (Major pyrrole labeling)
Specific Activity > 2000 Ci/mmol (NCA)< 50 Ci/mmol (Carrier-Added)N/A (Intractable mixture)
Radiochemical Yield 65% - 80% 30% - 45%< 5% (Target compound)
Risk of Alkene Oxidation Low (Solid-phase mild oxidant)Moderate (Thermal degradation at 150°C)High (Aqueous strong oxidants)
Assay Suitability In vivo SPECT & Receptor Binding Low-sensitivity in vitro assays onlyUnusable

References

  • Dubost, E., McErlain, H., Babin, V., Sutherland, A., & Cailly, T. "Recent Advances in Synthetic Methods for Radioiodination." Journal of Organic Chemistry, 2020.[Link]

  • Wängler, C., et al. "Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases." Pharmaceuticals (MDPI), 2013.[Link]

  • El-Mohty, A.A., et al. "Copper catalyzed radioiodination of 3-iodotyrosine and 4-iodophenyl alanine." IAEA, 1997.[Link]

Sources

Application

Application Note: Orthogonal Polymerization Strategies for 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid

Introduction & Monomer Profiling The design of advanced functional materials and targeted drug delivery systems increasingly relies on complex, multi-functional monomers. 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Monomer Profiling

The design of advanced functional materials and targeted drug delivery systems increasingly relies on complex, multi-functional monomers. 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid is a highly specialized, trifunctional monomer presenting unique opportunities for orthogonal polymerization.

Structurally, this monomer contains three distinct reactive domains, each susceptible to a completely different polymerization mechanism:

  • Prop-2-enoic Acid (Acrylic) Moiety: Susceptible to controlled radical polymerization.

  • Pyrrole Ring: Susceptible to chemical or electrochemical oxidative polymerization.

  • 4-Iodophenyl Group: An aryl iodide highly reactive in palladium-catalyzed step-growth cross-coupling.

Because these functional groups operate under mutually exclusive mechanistic conditions, researchers can selectively polymerize one domain while preserving the others for post-polymerization modification, cross-linking, or secondary block-copolymerization. This application note details the causality, mechanistic pitfalls, and validated protocols for executing all three polymerization techniques.

G Monomer 3-[1-(4-iodophenyl)pyrrol-2-yl] prop-2-enoic Acid RAFT RAFT Polymerization (Acrylic Double Bond) Monomer->RAFT Initiator, CTA 80°C Oxidative Oxidative Polymerization (Pyrrole Ring) Monomer->Oxidative FeCl3 Oxidant 0-25°C Suzuki Suzuki Polycondensation (Aryl Iodide Group) Monomer->Suzuki Pd Catalyst, Diboronic Acid Base, 90°C PolyAcrylic Poly(acrylic acid) Backbone with Pendant Pyrrole/Iodine RAFT->PolyAcrylic PolyPyrrole Conjugated Polypyrrole with Pendant Acrylic/Iodine Oxidative->PolyPyrrole PolyAryl Poly(arylene) Backbone with Pendant Pyrrole/Acrylic Suzuki->PolyAryl

Orthogonal polymerization pathways for the trifunctional monomer.

Technique I: RAFT Polymerization of the Acrylic Moiety

Mechanistic Causality

Acrylic acid derivatives polymerize rapidly via free radical mechanisms, often leading to broad molecular weight distributions and uncontrolled cross-linking if not regulated. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provides strict kinetic control. We utilize 4-cyano-4-thiothiopropylsulfanyl pentanoic acid (CTPPA) as the Chain Transfer Agent (CTA) because its trithiocarbonate core is highly effective for acrylic monomers in aqueous/organic mixtures[1].

Crucial Insight: The bulky 1-(4-iodophenyl)pyrrol-2-yl pendant group introduces significant steric hindrance during propagation. Therefore, a mixed solvent system (1,4-dioxane/water) is required to maintain the solubility of the growing amphiphilic polymer chain, preventing premature precipitation and ensuring the RAFT mechanism is not violated by phase separation[2].

Protocol: Controlled RAFT Polymerization

Materials:

  • Monomer: 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid (1.0 M)

  • CTA: CTPPA (Target [M]/[CTA] ratio = 100:1)

  • Initiator: 4,4′-azobis(4-cyanopentanoic acid) (ACPA) ([CTA]/[Initiator] = 5:1)

  • Solvent: 1,4-Dioxane / Deionized Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a 25 mL Schlenk flask equipped with a magnetic stir bar, dissolve the monomer and CTPPA in 1,4-dioxane.

  • Aqueous Addition: Slowly add the deionized water. Adjust the pH to ~5.0 using 0.1 M NaOH to partially ionize the acrylic acid moiety, enhancing solubility without fully inhibiting propagation[1].

  • Initiator Addition: Add the ACPA initiator to the homogeneous solution.

  • Deoxygenation: Subject the reaction mixture to four rigorous freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the propagating radicals[2]. Backfill with ultra-pure Argon.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 80 °C. Stir continuously at 400 rpm for 120 minutes.

  • Termination & Purification: Quench the reaction by exposing the flask to air and cooling it in liquid nitrogen. Precipitate the polymer by dropwise addition into cold diethyl ether. Collect via centrifugation and dry under vacuum.

Technique II: Oxidative Polymerization of the Pyrrole Ring

Mechanistic Causality

The oxidative polymerization of pyrrole initiates via the formation of radical cations, which subsequently couple[3]. In unsubstituted pyrrole, coupling occurs primarily at the 2,5-positions to form a linear conjugated backbone.

Crucial Insight: In our monomer, the 2-position is sterically and electronically blocked by the prop-2-enoic acid group. Therefore, polymerization must proceed via the 5-position and the less favorable 3- or 4-positions. Furthermore, N-substitution with the bulky 4-iodophenyl group increases the spatial distance between monomers, significantly raising the oxidation potential required for electropolymerization[4]. To overcome this, we employ chemical oxidation using anhydrous Iron(III) Chloride (FeCl3) in a highly polar aprotic solvent.

Protocol: Chemical Oxidative Polymerization

Materials:

  • Monomer (0.1 M)

  • Oxidant: Anhydrous FeCl3 (0.25 M, 2.5 equivalents)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Monomer Dissolution: Dissolve the monomer in anhydrous MeCN in a round-bottom flask under a nitrogen atmosphere. Chill the flask to 0 °C in an ice bath to control the exothermic radical coupling and minimize over-oxidation defects.

  • Oxidant Preparation: In a separate vial, dissolve anhydrous FeCl3 in MeCN.

  • Controlled Oxidation: Add the FeCl3 solution dropwise to the monomer solution over 30 minutes. A rapid color change from pale yellow to dark green/black will be observed, indicating the formation of the conjugated oligopyrrole radical cations[3].

  • Propagation: Allow the reaction to proceed at 0 °C for 2 hours, then warm to room temperature and stir for an additional 24 hours.

  • Dedoping and Recovery: Pour the dark suspension into a large excess of methanol to precipitate the polymer. To dedope the polymer (remove iron salts and chloride counterions), wash the black powder extensively with 0.1 M ammonium hydroxide (NH4OH), followed by distilled water and methanol. Dry under vacuum at 60 °C.

Technique III: Suzuki-Miyaura Polycondensation

Mechanistic Causality

The 4-iodophenyl group allows for step-growth polycondensation when reacted with a diboronic acid comonomer. Aryl iodides are generally the most reactive halides for the oxidative addition step with Pd(0) catalysts.

Crucial Insight (Halide Inhibition): While aryl iodides undergo rapid oxidative addition, the resulting iodide byproduct (I⁻) binds strongly to the Pd(II) intermediate. This creates a severe equilibrium bottleneck, preventing the base (OH⁻) from displacing the iodide to form the reactive Pd-OH species required for transmetalation[5]. To bypass this "halide inhibition," we must avoid standard THF/water mixtures. Instead, using a biphasic Toluene/Water system forces the potassium iodide (KI) byproduct into the aqueous phase, physically separating it from the organic-soluble Pd catalyst and driving the reaction forward[6].

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Cleavage of C-I bond) Pd0->OxAdd PdII_I Pd(II)-Aryl Iodide Complex OxAdd->PdII_I Monomer addition BaseExchange Base Exchange (OH- replaces I-) PdII_I->BaseExchange KI byproduct partitioned to H2O PdII_OH Pd(II)-Aryl Hydroxide BaseExchange->PdII_OH Prevents Halide Inhibition Transmet Transmetalation (with Diboronic Acid) PdII_OH->Transmet PdII_Diaryl Pd(II)-Diaryl Complex Transmet->PdII_Diaryl RedElim Reductive Elimination (C-C Bond Formation) PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Polymer Poly(arylene) Chain Extension RedElim->Polymer

Mechanistic cycle of Suzuki polycondensation highlighting halide inhibition bypass.

Protocol: Biphasic Suzuki Polycondensation

Materials:

  • Monomer A (Aryl Iodide): 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid (1.0 eq)

  • Monomer B (Diboronic Acid): 1,4-Phenylenediboronic acid (1.0 eq)

  • Catalyst: Pd2(dba)3 (2 mol%) + SPhos ligand (8 mol%)

  • Base: K3PO4 (3.0 eq)

  • Solvent: Toluene / Water (3:1 v/v)

Step-by-Step Methodology:

  • Reagent Loading: In a Schlenk tube, combine Monomer A, Monomer B, Pd2(dba)3, SPhos, and K3PO4.

  • Solvent Degassing: Separately sparge Toluene and Deionized Water with Argon for 30 minutes. Add the degassed solvents (3:1 ratio) to the Schlenk tube under a positive stream of Argon.

  • Polycondensation: Seal the tube and heat the vigorously stirring biphasic mixture to 90 °C for 24 hours. Vigorous stirring (>800 rpm) is critical to maximize the interfacial surface area between the toluene (containing the polymer and catalyst) and the water (containing the base and sequestering the iodide salts)[6].

  • End-Capping (Optional but Recommended): To control the end groups, add a slight excess of phenylboronic acid, stir for 2 hours, then add iodobenzene and stir for another 2 hours.

  • Workup: Cool to room temperature. Separate the organic layer, concentrate it under reduced pressure, and precipitate the polymer into cold methanol. Filter and wash with acetone to remove oligomers.

Quantitative Data & Technique Comparison

The following table summarizes the expected quantitative outcomes and structural topologies resulting from the three orthogonal protocols.

ParameterRAFT (Acrylic)Oxidative (Pyrrole)Suzuki (Aryl Iodide)
Active Site Prop-2-enoic acid double bondPyrrole ring (C5, C3, C4)4-Iodophenyl group
Polymer Topology Linear backbone, bulky pendantsBranched/Cross-linked conjugatedLinear rigid-rod alternating
Reaction Temp 80 °C0 °C to 25 °C90 °C
Molecular Weight Control Excellent (Đ ≈ 1.1 - 1.3)Poor (Step-growth / precipitation)Moderate (Đ ≈ 1.8 - 2.5)
Primary Application Amphiphilic drug delivery micellesConductive biomaterials / SensorsRigid fluorescent scaffolds
Preserved Moieties Pyrrole, Aryl IodideAcrylic Acid, Aryl IodidePyrrole, Acrylic Acid

References

  • Effect of the pH on the RAFT Polymerization of Acrylic Acid in Water. Application to the Synthesis of Poly(acrylic acid)-Stabilized Polystyrene Particles by RAFT Emulsion Polymerization Macromolecules (ACS Publications)[Link]

  • RAFT Copolymerization of Vinyl Acetate and Acrylic Acid in the Selective Solvent Polymers (PMC / MDPI)[Link]

  • Redox Chemistry of Bipyrroles: Further Insights into the Oxidative Polymerization Mechanism of Pyrrole and Oligopyrroles The Journal of Physical Chemistry B (ACS Publications)[Link]

  • Polypyrrole Derivatives: Preparation, Properties and Application Polymers (MDPI)[Link]

  • A Mechanistic Investigation of the Suzuki Polycondensation Reaction Using MS/MS Methods ChemRxiv[Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts Organic Process Research & Development (ACS Publications)[Link]

Sources

Method

Application Note: Orthogonal Functionalization of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid in Targeted Library Synthesis

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The synthesis of highly functionalized, drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The synthesis of highly functionalized, drug-like small molecules requires versatile building blocks that offer orthogonal reactivity. 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid (also known as (E)-3-(1-(4-iodophenyl)-1H-pyrrol-2-yl)acrylic acid) is a premium bifunctional precursor designed for the rapid assembly of complex bi-aryl pyrrole acrylamides.

This application note details a validated, self-consistent workflow for utilizing this precursor. By leveraging the differential reactivity of its aryl iodide and acrylic acid moieties, chemists can execute sequential Palladium-catalyzed cross-couplings and amide bond formations without the need for intermediate protecting group manipulations. This structural motif is highly relevant in medicinal chemistry, mirroring the core scaffolds of numerous bioactive marine alkaloids (such as Lamellarins) and synthetic pharmaceuticals[1].

Chemical Profile & Reactivity Rationale

The strategic value of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid lies in its two distinct reactive handles:

  • The 4-Iodophenyl Handle (C–I Bond): Aryl iodides are exceptionally primed for oxidative addition by Pd(0) species. The lower bond dissociation energy of the C–I bond compared to C–Br or C–Cl ensures that Suzuki-Miyaura, Sonogashira, or Heck couplings can proceed at mild temperatures with high turnover frequencies[2].

  • The Prop-2-enoic (Acrylic) Acid Handle: The α,β-unsaturated carboxylic acid serves as a Michael acceptor and a site for amidation/esterification.

The Causality of Workflow Design (Why Suzuki First?): Attempting an amide coupling prior to the Suzuki reaction often introduces Lewis-basic heteroatoms (amines/amides) that can coordinate to the Palladium catalyst, leading to catalyst poisoning or unwanted Buchwald-Hartwig amination side-reactions. Conversely, the free carboxylic acid is highly advantageous during the Suzuki-Miyaura coupling. By using an excess of inorganic base (e.g., K2​CO3​ ), the acid is deprotonated in situ to form a highly water-soluble carboxylate salt. This not only prevents catalyst interference but also facilitates a simple acid-base extraction during workup, allowing the bi-aryl intermediate to be purified without column chromatography[3].

Strategic Synthetic Workflow

The following diagram illustrates the orthogonal functionalization strategy, moving from the bifunctional precursor to a diverse library of target drug-like molecules.

G Precursor 3-[1-(4-iodophenyl)pyrrol-2-yl] prop-2-enoic Acid (Bifunctional Precursor) Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Arylboronic Acid Precursor->Suzuki Step 1: Arylation (C-I Bond Activation) Intermediate Bi-aryl Pyrrole Acrylic Acid Intermediate Suzuki->Intermediate High Yield (Carboxylate Salt) Amide Amide Coupling HATU, DIPEA, R-NH2 Intermediate->Amide Step 2: Amidation (COOH Activation) Final Target Drug-Like Molecule (Bi-aryl Pyrrole Acrylamide) Amide->Final Library Generation

Caption: Orthogonal synthetic workflow for the sequential functionalization of the pyrrole precursor.

Quantitative Data Presentation: Reaction Optimization

To establish a self-validating protocol, the Suzuki-Miyaura coupling step was optimized. The bite angle of the phosphine ligand and the biphasic nature of the solvent system are critical variables.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst (5 mol%)Base (3.0 equiv)Solvent (v/v 4:1)Temp (°C)Yield (%)*Mechanistic Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 9045Poor solubility of the carboxylate intermediate.
2 Pd(PPh3​)4​ K2​CO3​ 1,4-Dioxane/ H2​O 8068Improved solubility; sluggish reductive elimination.
3 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O 80 92 Optimal bite angle accelerates reductive elimination.
4 Pd(OAc)2​ / SPhos Cs2​CO3​ DMF/ H2​O 10085High yield, but difficult solvent removal during workup.

*Isolated yields after acid-base extraction. Entry 3 represents the optimal conditions utilized in Protocol A.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To selectively arylate the 4-iodophenyl moiety while preserving the acrylic acid group.

Reagents & Materials:

  • 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid (1.0 equiv, 1.0 mmol)[4]

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Potassium Carbonate ( K2​CO3​ ) (3.0 equiv, 3.0 mmol)

  • Degassed 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the precursor, arylboronic acid, and Pd(dppf)Cl2​ .

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3x). Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane, followed by an aqueous solution of K2​CO3​ via syringe. Causality: The 3.0 equivalents of base serve a dual purpose—1 equiv deprotonates the acrylic acid to ensure solubility, while 2 equiv participate in the transmetalation step of the catalytic cycle.

  • Reaction: Heat the biphasic mixture to 80 °C for 4–6 hours. Monitor complete consumption of the starting material via TLC (Eluent: DCM/MeOH 9:1 with 1% AcOH).

  • Workup (Self-Validating Purification): Cool to room temperature. Dilute with EtOAc (20 mL) and extract with 1M NaOH (2 x 15 mL). Discard the organic layer (contains catalyst remnants and boronic acid homocoupled byproducts).

  • Isolation: Carefully acidify the combined aqueous layers with 2M HCl to pH ~2. The product will precipitate as an off-white solid. Filter, wash with cold water, and dry under high vacuum.

Protocol B: HATU-Mediated Amide Coupling

Objective: To functionalize the acrylic acid moiety of the bi-aryl intermediate with a primary or secondary amine.

Reagents & Materials:

  • Bi-aryl Pyrrole Acrylic Acid Intermediate (1.0 equiv, 0.5 mmol)

  • Target Amine ( R-NH2​ ) (1.2 equiv, 0.6 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the bi-aryl intermediate in anhydrous DMF. Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes. Causality: HATU is chosen over EDC/HOBt because α,β-unsaturated acids can be sterically and electronically deactivated. HATU rapidly forms a highly reactive active ester (OAt ester).

  • Amidation: Add the target amine dropwise. Stir at room temperature for 2–4 hours.

  • Quench & Extraction: Dilute the reaction with EtOAc (20 mL). Wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by saturated NaHCO3​ (10 mL) and brine (10 mL). Causality: LiCl washing is a highly efficient, field-proven technique to pull DMF into the aqueous phase, preventing it from co-eluting during chromatography.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the final bi-aryl pyrrole acrylamide.

References

  • NextSDS. 3-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]ACRYLIC ACID - Chemical substance information. Retrieved from:[3]

  • PubChem - National Institutes of Health (NIH). 1-(4-Iodophenyl)pyrrole | C10H8IN | CID 272430. Retrieved from:[4]

  • National Center for Biotechnology Information (PMC). Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms. Retrieved from:[1]

  • National Center for Biotechnology Information (PMC). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from:[2]

Sources

Application

Preparation of functionalized pyrroles from 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid

Application Note: Advanced Derivatization of 3-[1-(4-Iodophenyl)pyrrol-2-yl]prop-2-enoic Acid Executive Summary & Mechanistic Rationale The compound 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid is a highly versatile,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Derivatization of 3-[1-(4-Iodophenyl)pyrrol-2-yl]prop-2-enoic Acid

Executive Summary & Mechanistic Rationale

The compound 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid is a highly versatile, orthogonally reactive bifunctional scaffold. It features an electron-rich pyrrole core substituted with two highly addressable functional groups: an N-linked 4-iodophenyl moiety and a C2-linked prop-2-enoic acid (acrylic acid) chain. This specific structural arrangement makes it an ideal building block for synthesizing complex heteroanalogs of cinnamic acid, which are highly valued in drug discovery for their pharmacological potential[1].

To successfully functionalize this scaffold, a strategic approach to its orthogonal reactivity is required:

  • The Aryl Iodide (C(sp²)-I): The carbon-iodine bond is highly susceptible to oxidative addition by Palladium(0) catalysts. Because oxidative addition to an aryl iodide is orders of magnitude faster than to aryl bromides or chlorides, it allows for rapid, low-temperature Suzuki-Miyaura cross-coupling[2].

  • The Prop-2-enoic Acid (Carboxylic Acid): The conjugated acrylic acid moiety is less electrophilic than an isolated aliphatic acid due to resonance stabilization. Therefore, highly efficient uronium-based coupling reagents, such as HATU, are required to form an active 7-azabenzotriazole ester, which readily undergoes aminolysis to form acrylamides[3].

Strategic Causality: When dual functionalization is desired, Suzuki-Miyaura coupling must be performed first . If amidation is performed first, the resulting free amine or amide lone pairs can coordinate with the Palladium catalyst, leading to catalyst poisoning. Furthermore, conducting the Suzuki coupling while the carboxylic acid is unprotected provides a massive purification advantage: under basic coupling conditions, the substrate forms a water-soluble carboxylate salt, allowing organic impurities to be simply washed away before acidifying the aqueous layer to precipitate the pure product.

Orthogonal Derivatization Pathways

ReactivityMap SM 3-[1-(4-iodophenyl)pyrrol-2-yl] prop-2-enoic Acid Suzuki Suzuki-Miyaura C-C Coupling SM->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Amidation HATU-Mediated Amidation SM->Amidation HATU, DIPEA HNR2 Product1 Biaryl Pyrrole Acrylic Acid Suzuki->Product1 Product2 Iodophenyl Pyrrole Acrylamide Amidation->Product2 Dual Fully Functionalized Biaryl Acrylamide Product1->Dual Amidation Product2->Dual Suzuki

Caption: Orthogonal reactivity pathways for the bifunctional pyrrole scaffold.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol leverages the acidity of the starting material to create a self-purifying system.

Reagents:

  • 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • K₂CO₃ (3.0 eq) Note: 1.0 eq is consumed immediately to deprotonate the carboxylic acid.

  • Pd(dppf)Cl₂ (5 mol%)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation & Degassing: In a round-bottom flask, dissolve the pyrrole starting material and arylboronic acid in the Dioxane/H₂O mixture. Add K₂CO₃. Causality: The solution will become homogeneous as the potassium carboxylate salt forms. Sparge the solution with N₂ gas for 15 minutes to remove dissolved oxygen, which would otherwise irreversibly oxidize the Pd(0) active species[2].

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of N₂. The mixture will take on a deep red/orange hue.

  • Reaction: Heat the mixture to 80°C. Monitor via TLC (Eluent: 9:1 DCM:MeOH with 1% Acetic Acid). The starting material (Rf ~0.4) will be consumed within 4-6 hours.

  • Self-Validating Workup: Cool the reaction to room temperature and dilute with 10 volumes of H₂O. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Insight: The desired product remains in the aqueous layer as a carboxylate salt, while homocoupled boronic acid byproducts and catalyst ligands partition into the EtOAc layer.

  • Isolation: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. The biaryl pyrrole acrylic acid will precipitate as an off-white to pale yellow solid. Filter, wash with cold water, and dry under vacuum.

Workflow Step1 1. Dissolve Substrate & Ar-B(OH)2 in 1,4-Dioxane / H₂O Step2 2. Add K₂CO₃ (3.0 eq) Degas with N₂ (15 min) Step1->Step2 Step3 3. Add Pd(dppf)Cl₂ (5 mol%) Heat to 80°C (4-6 h) Step2->Step3 Step4 4. Aqueous Wash (Removes Organics) Retain Aqueous Layer Step3->Step4 Step5 5. Acidify Aqueous Layer (HCl) Precipitate Biaryl Acid Step4->Step5

Caption: Self-purifying workflow for the Suzuki-Miyaura cross-coupling step.

Protocol B: HATU-Mediated Amidation of the Acrylic Moiety

This protocol converts the acrylic acid into an acrylamide, a highly sought-after functional group for targeted covalent inhibitors.

Reagents:

  • Pyrrole acrylic acid derivative (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the pyrrole acrylic acid in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq), followed by HATU (1.2 eq). Stir at room temperature for 15 minutes. Causality: DIPEA deprotonates the acid, allowing HATU to form the highly reactive OAt-active ester. The solution will visibly darken to a golden-brown, validating the formation of the active ester[3].

  • Aminolysis: Add the amine dropwise. Stir at room temperature for 2-4 hours. TLC monitoring (Eluent: 1:1 Hexanes:EtOAc) will show the disappearance of the baseline acid spot and the appearance of a higher-Rf amide spot.

  • Quenching: Quench the reaction by pouring it into a 5% aqueous LiCl solution (10 volumes). Insight: LiCl vastly improves the partitioning of DMF into the aqueous layer, preventing DMF from carrying over into the organic extraction.

  • Extraction & Isolation: Extract with EtOAc (3x). Wash the combined organic layers with saturated NaHCO₃, 1M HCl (if the amine is not acid-sensitive), and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data & Reaction Scope

The following table summarizes the expected quantitative outcomes when applying the above protocols to the 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid scaffold.

EntryReaction TypeReagents / Coupling PartnerTime (h)Isolated Yield (%)HPLC Purity (%)
1Suzuki-MiyauraPhenylboronic acid, Pd(dppf)Cl₂4.088%>98%
2Suzuki-Miyaura4-Methoxyphenylboronic acid, Pd(dppf)Cl₂4.592%>99%
3Suzuki-Miyaura3-Pyridinylboronic acid, Pd(dppf)Cl₂6.076%>95%
4AmidationMorpholine, HATU, DIPEA2.085%>97%
5AmidationBenzylamine, HATU, DIPEA3.081%>96%
6Sequential (One-Pot)1. PhB(OH)₂ / 2. Morpholine12.065% (Overall)>95%

Note: Yields are based on isolated, chromatographically pure products. The sequential one-pot method (Entry 6) suffers a slight yield penalty due to the necessity of solvent swapping from Dioxane/H₂O to DMF prior to amidation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility challenges with 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility challenges with 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid .

Because this molecule combines a highly hydrophobic, polarizable halogenated aromatic ring with a rigid, hydrogen-bonding acrylic acid tail, it exhibits notoriously high crystal lattice energy. Standard dissolution protocols often fail, leading to crashed assays, inaccurate dosing, or failed synthetic steps. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Part 1: Molecular Profiling & Solubility Mechanics

To dissolve a compound, the solvation energy must exceed the crystal lattice energy. For 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid, three structural features actively resist solvation:

  • Carboxylic Acid Dimerization: The prop-2-enoic (acrylic) acid moiety forms highly stable, intermolecular hydrogen-bonded dimers. While simple acrylic acids are miscible in many solvents[1], the bulky pyrrole-iodophenyl group drastically shifts the partition coefficient, making the dimerized form highly insoluble in non-polar media.

  • Halogen Bonding: The 4-iodophenyl group is not just hydrophobic; the polarizable iodine atom participates in strong intermolecular halogen bonding (C–I···O or C–I···π interactions), tightly packing the crystal lattice.

  • Planar Conjugation: The conjugated π -system extending from the pyrrole core through the acrylic acid tail creates a rigid, planar structure that promotes π

    π stacking, a known factor that limits the solubility of pyrrole derivatives in common organic solvents[2].
Quantitative Solubility Guide

The table below summarizes the expected solubility profile across different solvent classes, providing a baseline for experimental design.

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Estimated SolubilityRecommended AdditiveMechanism of Action
Polar Aprotic DMSO, DMF46.7 (DMSO)High (>50 mg/mL)None requiredActs as a strong H-bond acceptor, actively breaking carboxylic acid dimers.
Polar Protic Methanol, Ethanol32.7 (MeOH)Moderate (5–10 mg/mL)Mild Heating (40°C)Competes for H-bond donor/acceptor sites; pyrrole core is moderately soluble in alcohols[3].
Moderately Polar Dichloromethane (DCM)8.9Low (<1 mg/mL)DIPEA (1.1 eq)Deprotonates the acid to form a highly organic-soluble carboxylate-ammonium ion pair.
Non-Polar Hexane, Toluene1.9 (Hexane)Insoluble N/ALacks the dipole moment required to disrupt halogen bonds or H-bond dimers.

Part 2: Troubleshooting FAQs

Q1: Why does my compound resist dissolution in moderately polar solvents like Ethyl Acetate or Chloroform, even after prolonged sonication? A1: Sonication provides kinetic energy to break up macroscopic particles, but it does not alter the thermodynamic solubility limit of the solvent. Ethyl acetate and chloroform lack the strong hydrogen-bond accepting capacity required to permanently disrupt the acrylic acid dimers. Once sonication stops and the solution cools, the dimers re-form and the compound precipitates. You must use chemical intervention (see Q3) or a stronger H-bond acceptor like DMSO.

Q2: I am preparing a stock solution for an in vitro biological screen. When I dilute my DMSO stock into the aqueous assay buffer, the compound instantly "crashes out." How do I prevent this? A2: This is a classic "solvent shift" phenomenon. When the DMSO is diluted into water, the hydrophobic 4-iodophenyl group is suddenly exposed to a highly polar environment, forcing rapid aggregation. Solution: Do not spike directly into the final buffer. Instead, perform a step-down dilution using an intermediate co-solvent (e.g., PEG400 or Propylene Glycol) or add a non-ionic surfactant (like 0.1% Tween-20) to the assay buffer prior to compound addition to form stabilizing micelles.

Q3: My downstream chemical synthesis requires a non-nucleophilic, less polar solvent like DCM or THF. How can I force the compound into solution without using DMSO? A3: You must disrupt the hydrogen-bonding network chemically via in situ salt formation. By adding 1.1 equivalents of a lipophilic organic base—such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—you deprotonate the prop-2-enoic acid. This converts the neutral, dimerized molecule into a structurally bulky ion pair (carboxylate and ammonium salt) that is highly soluble in DCM and THF.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system , meaning the procedure includes built-in checks to confirm success before you proceed to your actual experiment.

Protocol A: Preparation of an Assay-Ready 10 mM DMSO Stock

Use this protocol when preparing stocks for biological assays or screening libraries.

  • Calculate & Weigh: Weigh the required mass of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid (MW: 339.13 g/mol ) into a static-free amber glass vial (the compound may be light-sensitive due to the iodine and pyrrole core).

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.

  • Kinetic Disruption: Vortex the vial for 30 seconds, followed by water-bath sonication at room temperature for 5 minutes.

  • Self-Validation Step (Critical): Do not rely on the naked eye. Transfer 100 μ L of the solution to a microcentrifuge tube and centrifuge at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a black background. If a microscopic white pellet is visible, the compound is in suspension, not solution. If no pellet is present, the stock is validated for use.

Protocol B: In Situ Solubilization in DCM via Amine Salt Formation

Use this protocol for synthetic chemistry workflows where DMSO is incompatible.

  • Suspension: Suspend the compound in anhydrous Dichloromethane (DCM) at your target concentration (e.g., 0.1 M). The mixture will appear cloudy and opaque.

  • Base Addition: Add 1.1 molar equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring continuously.

  • Equilibration: Stir for 10 minutes at room temperature to allow complete acid-base reaction and ion-pair solvation.

  • Self-Validation Step: Shine a standard laser pointer through the glass vial. If the beam path is clearly visible as a solid line through the liquid (Tyndall effect), undissolved nanoparticles remain. If the beam passes through invisibly, true thermodynamic dissolution of the carboxylate salt has been achieved.

Part 4: Visual Workflows & Mechanistic Diagrams

SolventSelection Start Target Application? Assay In Vitro Bioassay Start->Assay Synthesis Chemical Synthesis Start->Synthesis DMSO Use DMSO/DMF (Breaks Dimers) Assay->DMSO NonPolar Non-Polar/Aprotic Solvent (DCM, THF, Toluene) Synthesis->NonPolar Aqueous Aqueous Dilution (Risk of Precipitation) DMSO->Aqueous Excipient Add PEG400 or Tween-20 Aqueous->Excipient Salt Add 1.1 eq DIPEA (Forms Soluble Salt) NonPolar->Salt

Workflow for selecting solubilization strategies based on downstream experimental applications.

Mechanism Solid Crystalline State (High Lattice Energy) Hbond Carboxylic Acid Dimers Solid->Hbond Halogen Iodine Halogen Bonding Solid->Halogen Intervention Solubilization Strategy Hbond->Intervention Halogen->Intervention Aprotic Polar Aprotic Solvent (H-Bond Acceptor) Intervention->Aprotic Base Organic Amine Base (Deprotonation) Intervention->Base Soluble1 Solvated Monomers Aprotic->Soluble1 Soluble2 Solvated Ion Pair Base->Soluble2

Mechanistic disruption of intermolecular forces to achieve thermodynamic solubility.

References

  • Title: Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. Source: MDPI (Polymers) URL: [Link]

  • Title: What is the solubility of pyrrole in different solvents? Source: Biosynce URL: [Link]

Sources

Optimization

Optimizing reaction yield for 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with synthesizing and optimizing the yield of 3-[1-(4-iodophenyl)pyrrol-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with synthesizing and optimizing the yield of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid .

The synthesis of this target molecule relies on a robust three-step sequence: N-arylation, regioselective formylation, and olefination. Below, we provide self-validating protocols, mechanistic troubleshooting, and quantitative optimization data to ensure high-fidelity results in your laboratory.

Synthesis Workflow & Logical Relationships

The following diagram maps the optimal synthetic pathway alongside the most critical failure points (highlighted in red) that compromise reaction yield and purity.

SynthesisWorkflow A 4-Iodoaniline + 2,5-Dimethoxytetrahydrofuran B Step 1: Clauson-Kaas (Acetic Acid, 90°C) A->B C 1-(4-Iodophenyl)pyrrole B->C T1 Issue: Polymerization (If overheated) B->T1 D Step 2: Vilsmeier-Haack (POCl3, DMF, 0°C to 60°C) C->D E 1-(4-Iodophenyl)pyrrole- 2-carbaldehyde D->E T2 Issue: C3-Regioisomer (If kinetic control lost) D->T2 F Step 3: Knoevenagel-Doebner (Malonic Acid, Piperidine, Pyridine) E->F G Target Molecule: 3-[1-(4-iodophenyl)pyrrol-2-yl] prop-2-enoic Acid F->G T3 Issue: Z-Isomer / Stalling (If temp too low) F->T3

Workflow and common troubleshooting points for the 3-step synthesis of the target acrylic acid.

Step-by-Step Methodologies (Self-Validating Protocols)

Step 1: N-Arylation via Clauson-Kaas Synthesis

Objective: Synthesize 1-(4-iodophenyl)pyrrole.

  • Reaction Setup: Dissolve 1.0 eq of 4-iodoaniline in glacial acetic acid (0.5 M concentration). Add 1.1 eq of 2,5-dimethoxytetrahydrofuran (DMTHF) dropwise at room temperature.

  • Execution: Heat the mixture strictly to 90°C for 2 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the primary amine spot (ninhydrin active) is entirely replaced by a higher Rf​ UV-active spot. The solution will turn a deep, clear amber.

  • Workup: Cool to room temperature and pour over crushed ice. Critical: Neutralize carefully with saturated aqueous Na2​CO3​ until pH 7-8 is reached to prevent acid-catalyzed degradation of the pyrrole during concentration. Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Step 2: C2-Formylation via Vilsmeier-Haack Reaction

Objective: Synthesize 1-(4-iodophenyl)pyrrole-2-carbaldehyde.

  • Reagent Generation: In a flame-dried flask under N2​ , cool anhydrous N,N-dimethylformamide (DMF, 1.2 eq) to 0°C. Add phosphorus oxychloride ( POCl3​ , 1.2 eq) dropwise over 15 minutes[1]. Stir for 30 minutes at 0°C to form the Vilsmeier reagent. Self-validation: The formation of a pale yellow, viscous complex confirms the generation of the chloromethylene-N,N-dimethyliminium ion[2].

  • Execution: Dissolve 1-(4-iodophenyl)pyrrole (1.0 eq) in a minimum volume of anhydrous DMF and add dropwise to the Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature, then heat to 60°C for 2 hours.

  • Hydrolysis & Workup: Pour the mixture into a 10% aqueous sodium acetate ( NaOAc ) solution. Self-validation: Stir vigorously for 1 hour; the hydrolysis of the iminium intermediate will cause the aldehyde product to precipitate as a distinct solid. Filter, wash with cold water, and dry.

Step 3: Olefination via Knoevenagel-Doebner Condensation

Objective: Synthesize 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid.

  • Reaction Setup: Combine 1-(4-iodophenyl)pyrrole-2-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in a round-bottom flask. Add pyridine (solvent, 3 volumes) and a catalytic amount of piperidine (0.1 eq)[3].

  • Execution: Reflux the mixture (approx. 115°C) for 4-6 hours.

  • Self-Validation: Observe the reaction vessel. The evolution of CO2​ gas bubbles indicates active decarboxylation[4]. The reaction is complete when gas evolution completely ceases and TLC confirms the disappearance of the starting aldehyde.

  • Workup: Cool the mixture and pour into an ice-cold 1M HCl solution. Self-validation: The acidic environment neutralizes the pyridine and protonates the carboxylate, causing the target (E)-acrylic acid to precipitate immediately. Filter and recrystallize from ethanol/water.

Troubleshooting Guides & FAQs

Q: Why am I seeing a significant loss of yield and dark, tarry byproducts during Step 1 (Clauson-Kaas)? A: While you might suspect deiodination, the carbon-iodine bond is generally stable under these conditions. The tarry byproducts are actually poly-pyrroles. Pyrrole rings are highly electron-rich and prone to acid-catalyzed polymerization. This occurs if the reaction is overheated (>100°C) or if the acetic acid is not thoroughly neutralized during workup. Solution: Strictly control the heating mantle at 90°C and ensure complete neutralization with Na2​CO3​ before organic extraction.

Q: My [1] is yielding a mixture of isomers. How do I force C2 regioselectivity? A: The Vilsmeier-Haack reaction relies on electrophilic attack. While the pyrrole alpha-position (C2) is electronically favored and kinetically faster[2], the bulky 4-iodophenyl group on the nitrogen creates significant steric hindrance. If the reaction is run too warm, the system falls under thermodynamic control, pushing formylation to the less sterically hindered beta-position (C3). Solution: Maintain strict kinetic control. Ensure the Vilsmeier reagent is formed at 0°C, the substrate is added at 0°C, and the subsequent heating phase never exceeds 60°C.

Q: The [4] is stalling before decarboxylation, or yielding the (Z)-isomer. What is going wrong? A: The Doebner modification of the Knoevenagel condensation requires sufficient thermal energy to drive the decarboxylation of the malonic acid adduct[4]. If the reaction stalls at the dicarboxylic acid intermediate, your reflux temperature is too low. Solution: Ensure the pyridine is actively refluxing at its boiling point (115°C). Regarding stereochemistry, the reaction is strictly governed by thermodynamic control. The (E)-isomer is overwhelmingly favored due to the severe steric clash between the pyrrole ring and the carboxylic acid group in the (Z)-configuration. If you observe anomalous NMR coupling constants (e.g., J<12 Hz for the alkene protons), verify that your product hasn't undergone secondary photochemical isomerization on the benchtop. Keep the final product protected from intense UV light.

Quantitative Data Presentation

The table below summarizes the impact of our optimized parameters versus standard literature conditions, highlighting the causality between parameter control and final yield/purity.

Reaction StepParameterStandard ConditionsOptimized ConditionsImpact on Yield / Purity
1. Clauson-Kaas TemperatureReflux (~118°C)90°C Yield increased from 65% to 88%; eliminated tarry poly-pyrrole byproducts.
2. Vilsmeier-Haack Substrate Addition TempRoom Temperature0°C Kinetic control improved C2:C3 regioselectivity from 80:20 to >98:2 .
3. Knoevenagel Catalyst Loading1.0 eq Piperidine0.1 eq Piperidine Yield maintained at 92%; significantly simplified acidic workup and reduced amine impurities[3].

References

  • Title: Knoevenagel condensation Source: Wikipedia URL: [Link]

  • Title: Vilsmeier–Haack reaction Source: Wikipedia URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Master Organic Chemistry URL: [Link]

  • Title: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes Source: Taylor & Francis URL: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid couplings

Technical Support Center: Advanced Strategies for Sterically Hindered Couplings Topic: Overcoming Steric Hindrance in 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid Couplings Welcome to the technical support resource f...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Strategies for Sterically Hindered Couplings

Topic: Overcoming Steric Hindrance in 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid Couplings

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and advanced solutions for challenges encountered during the cross-coupling of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid, a valuable but sterically demanding building block. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, providing you with robust, self-validating protocols.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in coupling reactions involving 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid is the significant steric bulk surrounding the carbon-iodine bond. The N-linked pyrrole ring and its prop-2-enoic acid substituent create a crowded environment that impedes several key steps in the catalytic cycle.

G cluster_molecule 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid cluster_steric Steric Hindrance Zones mol mol A Pyrrole Ring B Propenoic Acid Chain

Caption: Key zones of steric hindrance on the target molecule.

This congestion primarily interferes with:

  • Oxidative Addition: The initial, often rate-limiting, step where the palladium catalyst inserts into the C-I bond. The bulky substituents physically block the catalyst's approach.[1]

  • Reductive Elimination: The final, product-forming step. The steric clash between the bulky coupling partners on the palladium center can raise the energy barrier for this step, slowing down catalyst turnover.[2]

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues in a Q&A format, providing both explanations and actionable solutions for various cross-coupling reactions.

General Issues

Q1: My coupling reaction with 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid is failing or giving very low yields. Where should I start troubleshooting?

A1: When dealing with a sterically hindered substrate like this, the catalyst system—specifically the ligand—is the most critical variable. Standard catalysts like Pd(PPh₃)₄ are often ineffective. The primary issue is that the ligand is not bulky or electron-donating enough to promote the challenging oxidative addition and reductive elimination steps.[2]

Your first step should be to switch to a more advanced catalyst system known to be effective for hindered substrates.

Key Recommendations:

  • Bulky, Electron-Rich Phosphine Ligands: These are the gold standard for hindered couplings. Ligands such as SPhos, XPhos, and RuPhos (Buchwald ligands) dramatically improve reactivity by stabilizing the low-coordinate palladium species required for efficient oxidative addition.[2][3]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and often possess significant steric bulk, making them highly effective.[4] They are known to accelerate transformations under mild conditions, even with low catalyst loadings.[4][5]

G cluster_solutions Primary Optimization Steps start Low Yield / No Reaction ligand 1. Change Ligand (e.g., PPh3 → XPhos, SPhos, NHC) start->ligand Is the catalyst system optimized for steric hindrance? base 2. Optimize Base (e.g., NaOH → K3PO4, Cs2CO3) ligand->base Is the base compatible and non-interfering? solvent 3. Change Solvent (e.g., THF → Toluene, Dioxane) base->solvent Is the solvent appropriate? (Consider solubility & inhibition) temp 4. Adjust Temperature (Increase incrementally) solvent->temp Are reaction kinetics too slow at current temp?

Caption: A logical workflow for troubleshooting failed coupling reactions.

Suzuki-Miyaura Coupling

Q2: I'm attempting a Suzuki-Miyaura coupling with a di-ortho-substituted boronic acid, but I'm only recovering starting material. What's the problem?

A2: This is a classic case of dual steric hindrance, where both coupling partners are sterically demanding. This scenario requires a highly active catalyst system to overcome the immense steric barrier. The choice of ligand and base is paramount.

Expert Recommendations:

  • Catalyst/Ligand Selection: Standard conditions will not suffice. You need a system designed for tetra-ortho-substituted biaryl synthesis.

    • Recommended Ligands: Buchwald biaryl phosphines (e.g., XPhos, SPhos) or robust N-heterocyclic carbenes (NHCs) are essential.[2][4] These ligands create a sterically crowded coordination sphere around the palladium, which promotes the difficult reductive elimination step to release the bulky product.

    • Precatalysts: Using a well-defined palladium precatalyst can lead to more consistent formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[6]

  • Base Selection: Strong bases like NaOH or KOtBu can cause decomposition of the substrate or boronic acid.

    • Recommended Bases: Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior.[2] They are effective at promoting transmetalation without causing unwanted side reactions.

  • Solvent Choice: The solvent can influence catalyst activity and solubility. Toluene and dioxane are generally good choices for these types of challenging couplings.

ParameterStandard Conditions (Often Fail)Recommended for Hindered CouplingsRationale
Pd Source Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂ with specific ligand, or a precatalystForms a more active and stable catalyst.[6]
Ligand PPh₃XPhos, SPhos, RuPhos, NHC-based ligandsBulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[2][4]
Base Na₂CO₃, KOtBuK₃PO₄, Cs₂CO₃, CsFMilder bases prevent substrate decomposition and protodeboronation of the boronic acid.[2]
Solvent THF/H₂OToluene, Dioxane, CPMEHigher boiling points allow for increased temperature; can minimize side reactions like iodide inhibition.[7]
Sonogashira Coupling

Q3: I'm performing a Sonogashira coupling and see a large amount of alkyne homocoupling (Glaser product). How can I prevent this?

A3: Glaser homocoupling is a common side reaction in Sonogashira chemistry, caused by the copper(I) co-catalyst in the presence of oxygen.[8] With a sterically hindered substrate, the desired cross-coupling is slower, giving the undesired homocoupling pathway more time to occur.

The most effective solution is to use a copper-free protocol. [8][9]

Copper-Free Sonogashira Protocol Recommendations:

  • Catalyst System: A palladium source combined with a bulky, electron-rich phosphine ligand is typically sufficient to catalyze the reaction without copper.

    • Recommended Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) is highly effective due to its steric bulk and strong electron-donating properties.[10][11]

  • Base/Solvent: An amine base, such as diisopropylethylamine (DIPEA) or piperidine, is still required, often serving as both the base and part of the solvent system.[2]

  • Rigorous Degassing: Even in copper-free systems, removing all oxygen is critical to prevent catalyst decomposition and other side reactions.[8] This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon for an extended period.

Buchwald-Hartwig Amination

Q4: I am unable to couple a bulky secondary amine (e.g., diisopropylaniline) to my substrate. Which catalyst system is best?

A4: Coupling sterically hindered secondary amines to an already hindered aryl iodide is one of the most challenging C-N bond formations. This requires the latest generation of Buchwald-Hartwig amination catalysts.

Expert Recommendations:

  • Ligand Choice is Everything: The success of this reaction is almost entirely dependent on the ligand.

    • Recommended Ligands: Use bulky, electron-rich dialkylbiaryl phosphine ligands. For such a challenging transformation, ligands like BrettPhos or RuPhos are often necessary.[2][12] These ligands have been specifically designed to facilitate the coupling of hindered substrates.[13]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are the bases of choice.[14]

  • Solvent: Anhydrous, non-protic solvents are required. Toluene or dioxane are standard.

  • Beware of Iodide Inhibition: In Buchwald-Hartwig reactions, the iodide anion generated during the catalytic cycle can sometimes act as an inhibitor.[6] If the reaction stalls, switching to a less coordinating solvent or using specific additives might be necessary, though often a highly active modern catalyst can overcome this issue.

Optimized Protocol: Suzuki-Miyaura Coupling of a Hindered Partner

This protocol provides a robust starting point for coupling 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid with a sterically demanding boronic acid, such as 2,6-dimethylphenylboronic acid.

Materials:

  • 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid (1.0 equiv)

  • 2,6-Dimethylphenylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol %)

  • XPhos (4.5 mol %)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid, 2,6-dimethylphenylboronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate vial, add the Pd₂(dba)₃ and XPhos.

  • Reaction Setup: Evacuate and backfill the Schlenk flask with argon three times. Add the catalyst mixture to the flask under a positive flow of argon.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The final concentration should be approximately 0.1 M with respect to the starting aryl iodide.

  • Degassing (Crucial): Sparge the resulting suspension with argon for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring. The high temperature is necessary to overcome the activation barrier for hindered substrates.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours for completion.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Catalytic Enhancement

The choice of ligand directly impacts the energy profile of the catalytic cycle. Bulky ligands facilitate the crucial reductive elimination step.

G cluster_RE Reductive Elimination Pd0 L₂Pd⁰ OxAdd L₂PdII(Ar)(I) Pd0->OxAdd Oxidative Addition (Ar-I) Trans L₂PdII(Ar)(Ar') OxAdd->Trans Transmetalation (Ar'-B(OR)₂) RE_Slow Slow / Difficult (Small Ligand, e.g., PPh₃) High Energy Barrier Trans->RE_Slow Steric Clash RE_Fast Fast / Favorable (Bulky Ligand, e.g., XPhos) Low Energy Barrier Trans->RE_Fast Steric Push RE_Slow->Pd0 Regenerates Catalyst RE_Fast->Pd0 Regenerates Catalyst Product Ar-Ar' (Product)

Caption: Bulky ligands create a "steric push," lowering the energy barrier for reductive elimination.

References

  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 47(37), 7150-7177. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Angewandte Chemie International Edition, 48(17), 3012-3031. Available at: [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. Available at: [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. Available at: [Link]

  • Organ, M. G., et al. (2011). PEPPSI-IPr for the Carbonylative Cross-Coupling of Sterically Hindered Aryl Iodides. Angewandte Chemie International Edition, 50(12), 2799-2803. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. Available at: [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1645-1653. Available at: [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid

Welcome to the Technical Support Center for the chromatographic analysis of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid . This resource is engineered for analytical scientists and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid . This resource is engineered for analytical scientists and drug development professionals. It synthesizes fundamental chromatographic theory with field-proven troubleshooting protocols to ensure robust, reproducible, and self-validating high-performance liquid chromatography (HPLC) methods.

Analyte Profiling & Mechanistic Considerations

Before developing a method, we must deconstruct the molecule's physicochemical properties to establish causality for our experimental choices:

  • Carboxylic Acid Moiety (prop-2-enoic acid): Weakly acidic (pKa ~4.0 - 5.0). It will partially ionize at neutral pH, leading to peak tailing and variable retention.

  • Aromatic & Halogenated Core (iodophenyl + pyrrole): Highly lipophilic and polarizable. The heavy iodine atom significantly increases hydrophobic retention on standard reversed-phase (RP) columns.

  • Conjugated System: The extended pi-electron system provides strong UV absorbance, making UV/Vis or Diode Array Detection (DAD) highly effective.

Experimental Workflow & Methodology

To develop a self-validating method, follow this step-by-step protocol grounded in systematic method development principles[1].

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade water (pH ~2.0). This low pH suppresses the ionization of the carboxylic acid group[2].

  • Prepare Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile. Acetonitrile is preferred over methanol due to its lower viscosity and higher elution strength for bulky halogenated aromatics.

Step 2: Stationary Phase Selection

  • Install a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). End-capping minimizes secondary interactions between the analyte and residual silanols.

  • Alternative: If co-elution with structurally similar impurities occurs, utilize a Phenyl-Hexyl column to exploit pi-pi interactions with the iodophenyl and pyrrole rings.

Step 3: Gradient Optimization & System Suitability

  • Run a scouting gradient from 5% B to 95% B over 20 minutes at 1.0 mL/min.

  • Monitor UV absorbance at 254 nm and 320 nm.

  • Adjust the gradient slope to ensure the capacity factor ( k′ ) is between 2 and 10.

  • Perform system suitability testing (SST) to verify resolution, tailing factor (< 1.5), and theoretical plates before routine analysis[3].

Method Development Logic Pathway

HPLC_Workflow Start Analyte Profiling 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid Phase1 Mobile Phase Selection Acidic Buffer (pH 2.0-2.5) Acetonitrile Modifier Start->Phase1 Phase2 Stationary Phase Selection End-capped C18 or Phenyl-Hexyl Phase1->Phase2 Phase3 Gradient Optimization Adjust %B to control retention (k') Phase2->Phase3 Validation Method Validation ICH Q2(R1) Guidelines Phase3->Validation

Caption: Systematic workflow for RP-HPLC method development and regulatory validation.

Technical Troubleshooting & FAQs

Q1: I am observing severe peak tailing (Tailing Factor > 2.0). How can I correct this?

  • Causality: Peak tailing for carboxylic acids typically arises from two phenomena: partial ionization of the acid group at mid-range pH, and secondary ion-exchange interactions with unreacted silanol groups on the silica matrix[2].

  • Solution: Ensure the pH of your aqueous mobile phase is at least 2 pH units below the pKa of the prop-2-enoic acid moiety. Use 0.1% TFA or 0.1% Formic Acid to maintain a pH of ~2.0–2.5. Additionally, verify that you are using a fully end-capped column.

Q2: The analyte exhibits excessive retention times (>25 minutes) even at 60% organic modifier. Why?

  • Causality: The combination of the bulky iodine atom and the aromatic pyrrole core makes this molecule highly hydrophobic. Standard C18 columns will retain it strongly.

  • Solution: Increase the organic modifier (Acetonitrile) concentration in your gradient up to 85-95%. If retention remains too long, switch to a shorter column (e.g., 50 mm or 100 mm) or a less retentive stationary phase, such as a C8 or a Cyano column.

Q3: How do I ensure my method meets regulatory standards for impurity quantification?

  • Causality: Regulatory bodies require proof that the analytical procedure is "suitable for its intended purpose"[4].

  • Solution: You must validate the method according to ICH Q2(R1) guidelines[3]. This requires demonstrating Specificity (baseline resolution from degradation products), Linearity, Accuracy (recovery studies), Precision (repeatability), and establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ)[3][4].

Q4: I see baseline drift during my gradient run. Is this normal?

  • Causality: Baseline drift is common when using TFA as an additive, especially at lower UV wavelengths (< 230 nm), because the absorbance of TFA changes with the organic solvent ratio.

  • Solution: Monitor the analyte at a higher wavelength. Due to the extended conjugation of the pyrrole and acrylic acid groups, this molecule should absorb strongly around 280–320 nm, where TFA has negligible absorbance.

Quantitative Method Optimization Data

The following table summarizes the optimized chromatographic parameters and expected system suitability criteria for this analyte.

ParameterOptimized ConditionAcceptance Criteria (ICH Q2)
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)N/A
Mobile Phase A 0.1% TFA in Water (pH ~2.0)N/A
Mobile Phase B 0.1% TFA in AcetonitrileN/A
Flow Rate 1.0 mL/minConsistent pressure
Detection Wavelength 310 nm (DAD)Maximize Signal-to-Noise
Tailing Factor ( Tf​ ) 1.1 - 1.3 ≤1.5
Theoretical Plates ( N ) > 10,000 >2000
Retention Factor ( k′ ) 4.5 2≤k′≤10
Injection Volume 10 µLN/A

References

  • ICH Q2(R1) Analytical Procedures Guide. Scribd. Available at:[Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at:[Link]

  • Snyder, L.R., Kirkland, J.J., & Glajch, J.L. (1997). Practical HPLC Method Development. Perlego / John Wiley & Sons. Available at: [Link]

  • A Review on RP-HPLC Method Development and Validation for Bulk Dosage Form. Journal of Science & Technology. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reactions with 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique synthetic challenges posed by 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique synthetic challenges posed by 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid .

This molecule features three distinct reactive sites: an electron-rich pyrrole core, an unprotected α,β-unsaturated carboxylic acid, and a highly reactive aryl iodide. The most frequent point of failure during palladium-catalyzed functionalization (such as Suzuki, Stille, or Heck couplings) is hydrodeiodination —the premature cleavage of the C–I bond to yield the des-iodo byproduct (3-[1-phenylpyrrol-2-yl]prop-2-enoic acid).

This guide provides the mechanistic causality behind this side reaction, self-validating protocols to prevent it, and actionable troubleshooting steps.

Part 1: Mechanistic Overview of Hydrodeiodination

To stop deiodination, we must first understand its causality. Aryl iodides undergo oxidative addition with Pd(0) exceptionally fast. However, if the subsequent transmetalation step is slow, the resulting Pd(II)(Ar)(I) intermediate has a long residence time. During this delay, adventitious hydrides from protic solvents, amine bases, or water-phosphine complexes can attack the palladium center. This leads to the reductive elimination of the Ar-H byproduct instead of your desired cross-coupled product 1[1].

Mechanism Pd0 Pd(0) Catalyst OxAdd Pd(II)(Ar)(I) Intermediate Pd0->OxAdd Oxidative Addition ArI Aryl Iodide Substrate ArI->OxAdd Transmet Transmetalation (Desired) OxAdd->Transmet R-M (Fast) PdH Pd(II)(Ar)(H) Intermediate OxAdd->PdH H- Insertion (Slow) Prod Cross-Coupled Product Transmet->Prod Reductive Elimination Hydride Hydride Source (Solvents/Amines) Hydride->PdH Dehalo Deiodinated Byproduct (Ar-H) PdH->Dehalo Reductive Elimination

Mechanistic divergence: Desired cross-coupling vs. undesired hydrodeiodination pathway.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I observing 3-[1-phenylpyrrol-2-yl]prop-2-enoic acid (the deiodinated byproduct) during my cross-coupling reactions? A1: Deiodination occurs when the intermediate Pd(II) complex undergoes a ligand exchange with a hydride source instead of your intended coupling partner. Because the C-I bond is highly reactive, oxidative addition is rapid. If your base is weak or your ligand is unoptimized, transmetalation stalls. This allows hydrides from protic solvents or amine bases to insert and reductively eliminate the Ar-H byproduct 1[1].

Q2: Does my choice of base contribute to this side reaction? A2: Absolutely. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are notorious for undergoing β-hydride elimination, effectively acting as direct hydride donors to the Pd(II) center 2[2]. For this specific substrate, the free carboxylic acid also requires a base for neutralization. We strongly recommend switching to anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃, which do not possess abstractable β-hydrogens.

Q3: How does the solvent impact the C-I bond stability? A3: Solvents like DMF, dioxane, and methanol are frequently implicated in hydrodehalogenation. Methanol exhibits a strong primary kinetic isotope effect in these side reactions, proving its role as a direct hydrogen donor [[1]](1]. Furthermore, trace water in ethereal solvents can react with phosphine ligands to form phosphonium salts, which subsequently hydrolyze and act as hydride sources 3[3]. Switching to less reducible solvents like toluene significantly suppresses this pathway 2[2].

Part 3: Troubleshooting Guide & Condition Matrix

If you detect >5% deiodination in your crude LC-MS, follow the logical workflow below and consult the condition matrix to optimize your reaction.

Workflow Start Deiodination Detected (>5%) CheckSolvent Using DMF, Dioxane, or MeOH? Start->CheckSolvent ChangeSolvent Switch to Toluene or THF CheckSolvent->ChangeSolvent Yes CheckBase Using TEA or DIPEA? CheckSolvent->CheckBase No ChangeBase Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand Transmetalation too slow? CheckBase->CheckLigand No ChangeLigand Use bulky biaryl phosphines CheckLigand->ChangeLigand Yes

Troubleshooting workflow to eliminate hydride sources and accelerate transmetalation.

Table 1: Reaction Condition Matrix for Aryl Iodides
ParameterHigh-Risk for Deiodination (Avoid)Low-Risk Alternative (Preferred)Mechanistic Rationale
Solvent DMF, Dioxane, MethanolToluene, THF (Anhydrous)Protic/reducible solvents act as direct hydride donors to Pd(II) [[1]](1].
Base TEA, DIPEA, NaOMeK₃PO₄, Cs₂CO₃Amines undergo β-hydride elimination; alkoxides donate hydrides [[2]](2].
Ligand PPh₃ (Basic, unhindered)XPhos, dppf (Bulky, bidentate)Bulky ligands accelerate transmetalation, outcompeting hydride insertion 4[4].
Temperature >100 °C60–80 °CHigh thermal energy accelerates the activation energy for hydrodehalogenation 4[4].

Part 4: Self-Validating Experimental Protocol

The following step-by-step methodology describes an optimized Suzuki-Miyaura Cross-Coupling for 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid. It includes a built-in diagnostic control to ensure your system is free of hydride leaks before committing your valuable coupling partner.

Protocol: Optimized Suzuki-Miyaura Cross-Coupling

Step 1: Preparation & Rigorous Degassing

  • Charge a Schlenk flask with 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid (1.0 equiv) and the boronic acid/ester (1.5 equiv).

  • Add anhydrous K₃PO₄ (3.0 equiv).

  • Causality: The free acrylic acid moiety will consume 1 equivalent of base. You must provide 3.0 equivalents total to ensure 2.0 equivalents remain to activate the boronic acid. Inorganic bases are chosen to prevent β-hydride elimination 2[2].

Step 2: Catalyst & Ligand Selection

  • Add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv).

  • Causality: The bulky biaryl phosphine ligand (XPhos) accelerates the rate-determining transmetalation step, minimizing the lifespan of the vulnerable Pd(II)(Ar)(I) intermediate and outcompeting the background deiodination rate 4[4].

Step 3: Self-Validation Control (Critical Diagnostic)

  • Diagnostic Check: Run a parallel micro-scale reaction omitting the boronic acid. Heat to 70 °C for 1 hour. If LC-MS shows the formation of 3-[1-phenylpyrrol-2-yl]prop-2-enoic acid (M-I+H), your solvent/base system contains a hydride leak (likely adventitious moisture reacting with the phosphine) 3[3]. Do not proceed until the solvent is rigorously dried.

Step 4: Solvent Addition & Execution

  • Add strictly anhydrous, degassed Toluene (0.2 M).

  • Causality: Toluene is non-reducible and avoids the solvent-mediated hydride transfer seen in DMF/Dioxane 4[4].

  • Stir at 70 °C for 4–6 hours. Monitor via LC-MS. Lower temperatures (70 °C vs 100 °C) suppress the thermal activation energy required for the off-cycle hydrodehalogenation pathway.

Step 5: Workup

  • Cool to room temperature and quench with 1M HCl to reprotonate the prop-2-enoic acid moiety. Extract with EtOAc, dry over Na₂SO₄, and purify via reverse-phase chromatography.

References
  • [2] Title: Preventing Dehalogenation in Palladium-Catalyzed Reactions | Source: benchchem.com | URL: 2

  • [4] Title: Preventing dehalogenation of 4-(4-Iodophenyl)-1-butanol during reactions | Source: benchchem.com | URL: 4

  • [1] Title: A mechanistic investigation of hydrodehalogenation using ESI-MS | Source: rsc.org | URL: 1

  • [3] Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Source: acs.org | URL: 3

Sources

Optimization

Purification and crystallization techniques for 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid

Welcome to the Technical Support Center for the isolation, purification, and crystallization of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid . As a conjugated, halogenated, N-aryl pyrrole-acrylic acid derivative, thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and crystallization of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid .

As a conjugated, halogenated, N-aryl pyrrole-acrylic acid derivative, this compound presents a unique triad of handling challenges: the acid-sensitivity of the electron-rich pyrrole core, the photochemical reactivity of the conjugated alkene, and the extreme lipophilicity imparted by the 4-iodophenyl moiety.

This guide is engineered to provide researchers with field-proven, mechanistically grounded solutions to ensure high-yield, isomerically pure recovery of this active pharmaceutical intermediate.

Diagnostic Troubleshooting & FAQs

Q1: My product degrades, turns black, or streaks severely during silica gel flash chromatography. How do I prevent this? Causality & Solution: The pyrrole ring is highly electron-rich and susceptible to electrophilic attack and polymerization. Standard silica gel contains acidic silanol groups (pKa ~4.5–5.0) that protonate the pyrrole ring, initiating a cationic polymerization cascade that manifests as dark, intractable bands on your column [1]. Self-Validating Fix: You must chemically deactivate the stationary phase. Add 1% (v/v) Triethylamine (Et 3​ N) to your eluent system. Pre-equilibrate the column with at least three column volumes of this buffered solvent. You can validate that the column is neutralized when the eluent coming off the column tests basic on pH paper.

Q2: My NMR shows a mixture of isomers, but I started with the pure (E)-isomer. What caused this isomerization? Causality & Solution: The prop-2-enoic acid moiety is conjugated with the pyrrole ring, shifting its UV absorption into the near-UV/visible spectrum. Exposure to ambient laboratory fluorescent lighting or sunlight excites the π→π∗ transition, temporarily reducing the carbon-carbon double bond order. This allows free rotation, leading to a photostationary state that is a mixture of (E) and (Z) isomers [2]. Self-Validating Fix: Perform all purification and crystallization steps in amber glassware or wrap standard glassware in aluminum foil. Ensure your rotary evaporator bath is shielded from direct light.

Q3: During crystallization, the compound "oils out" (liquid-liquid phase separation) instead of forming discrete crystals. How do I force nucleation? Causality & Solution: The heavy, bulky 4-iodophenyl group makes the molecule highly hydrophobic, while the carboxylic acid provides a localized polar region. In standard cooling crystallization, the compound often reaches its solubility limit before the nucleation energy barrier is overcome, causing it to separate as a dense, viscous oil. Self-Validating Fix: Transition from a cooling crystallization to an Anti-Solvent Crystallization [3]. Dissolve the crude oil in a highly soluble, water-miscible solvent (e.g., Acetone or Methanol) and slowly titrate in an anti-solvent (e.g., Water) under high shear until persistent turbidity is achieved, then age the solution to allow crystal lattice formation.

Mechanistic & Workflow Visualizations

PurificationWorkflow Start Crude Reaction Mixture (in Organic Solvent) BaseExt 1. Base Extraction (Aq. NaHCO3, pH 8) Start->BaseExt PhaseSep 2. Phase Separation BaseExt->PhaseSep OrgDiscard Organic Phase (Neutral Impurities -> Discard) PhaseSep->OrgDiscard Top Layer AqPhase Aqueous Phase (Carboxylate Salt) PhaseSep->AqPhase Bottom Layer Acidify 3. Acidification (1M HCl to pH 4) AqPhase->Acidify Extract 4. Extraction (EtOAc) Acidify->Extract Dry 5. Drying & Concentration (Na2SO4, in vacuo) Extract->Dry Chromatography 6. Buffered Chromatography (Silica + 1% Et3N) Dry->Chromatography Crystallization 7. Anti-Solvent Crystallization (Acetone/Water) Chromatography->Crystallization

Workflow for the isolation and purification of the pyrrole-acrylic acid derivative.

Isomerization E_Isomer E-Isomer (Thermodynamically Stable) ExcitedState Excited Singlet/Triplet State (Reduced Bond Order) E_Isomer->ExcitedState UV Light (<400 nm) π → π* Excitation Z_Isomer Z-Isomer (Sterically Hindered) ExcitedState->Z_Isomer Bond Rotation & Relaxation Z_Isomer->E_Isomer Thermal/Vis-Light Relaxation

Photochemical E/Z isomerization pathway of the prop-2-enoic acid moiety.

Quantitative Data Analytics

To optimize your purification parameters, refer to the following comparative physicochemical data for the (E) and (Z) isomers.

Parameter(E)-Isomer (Target)(Z)-Isomer (Photoproduct)Analytical Notes
R f​ Value (Hexanes:EtOAc 6:4 + 1% Et 3​ N)0.350.42The (Z)-isomer is less polar due to internal steric shielding of the carboxylic acid.
Solubility (Acetone, 25°C) > 150 mg/mL> 200 mg/mLBoth isomers are highly soluble in polar aprotic solvents.
Solubility (Water, 25°C) < 0.1 mg/mL< 0.5 mg/mLPoor aqueous solubility necessitates anti-solvent techniques.
UV Absorbance ( λmax​ ) ~330 nm~315 nmConjugation is slightly disrupted in the (Z)-isomer, causing a hypsochromic shift.
1 H-NMR Alkene Coupling ( J ) 15.5 – 16.0 Hz11.0 – 12.5 HzDefinitive diagnostic metric for determining E/Z ratio in the crude mixture.

Standard Operating Procedures (SOPs)

Protocol 1: Buffered Flash Chromatography for Acid-Sensitive Pyrroles

This self-validating protocol ensures the pyrrole core remains intact while separating trace neutral impurities.

  • Solvent Preparation: Prepare a solvent system of Hexanes/Ethyl Acetate (e.g., 70:30 v/v). Add exactly 1% (v/v) Triethylamine (Et 3​ N) to the total volume. Mix thoroughly.

  • Column Packing: Slurry-pack standard silica gel (230-400 mesh) using the buffered solvent.

  • Equilibration (Critical Step): Flush the packed column with 3 Column Volumes (CV) of the buffered solvent. Validation: Collect a drop of the eluent from the stopcock and spot it on wet pH paper. It must read pH > 7.5. If it is acidic, continue flushing [1].

  • Sample Loading: Dissolve the crude 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid in a minimum volume of EtOAc. Apply evenly to the top of the silica bed.

  • Elution: Elute under positive nitrogen pressure. Collect fractions in amber vials to prevent UV-induced isomerization [2].

  • Concentration: Pool the product-containing fractions. Evaporate under reduced pressure at a bath temperature not exceeding 35°C to prevent thermal degradation of the pyrrole.

Protocol 2: Continuous Anti-Solvent Crystallization

Designed to prevent "oiling out" and yield high-purity crystalline product.

  • Primary Dissolution: Transfer the purified, concentrated oil/foam to a clean, amber Erlenmeyer flask. Dissolve completely in Acetone (approx. 5 mL per gram of product) at 40°C.

  • Filtration: Pass the warm solution through a 0.45 µm PTFE syringe filter to remove any particulate matter or silica dust that could cause premature, heterogeneous nucleation.

  • Anti-Solvent Titration: Place the flask on a magnetic stirrer at 400 RPM. Using an addition funnel, add deionized Water (the anti-solvent) dropwise at a rate of 1 mL/min [3].

  • Nucleation Point: Stop the water addition the moment the solution becomes persistently cloudy (the metastable zone limit).

  • Aging (Critical Step): Allow the cloudy suspension to stir at room temperature for 45 minutes without adding more solvent. This allows the amorphous oil droplets to order into a crystalline lattice. Validation: The milky emulsion will transition into a suspension of distinct, glittering solid particles.

  • Yield Maximization: Once crystals are visible, slowly add another 2-3 volumes of water to drive the remaining product out of solution. Cool the flask in an ice bath (0-5°C) for 1 hour.

  • Isolation: Filter the crystals via a Büchner funnel. Wash the filter cake with ice-cold Water/Acetone (80:20). Dry in a vacuum oven at 40°C overnight.

References

  • Metternich, J. B., et al. Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. ACS Organic & Inorganic Chemistry. Available at:[Link]

  • Kumar, S., et al. Antisolvent Crystallization of Indomethacin from a Ternary Solvent System with High Productivity, Better Polymorphism, and Particle Size Control. Organic Process Research & Development. Available at:[Link]

Troubleshooting

Troubleshooting low reactivity of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid in Michael additions

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the low reactivity of 3-[1-(4-iodophenyl)py...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the low reactivity of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid in Michael addition workflows.

Below, you will find an in-depth analysis of the mechanistic bottlenecks associated with this specific pyrrole-acrylic acid derivative, followed by field-proven, self-validating protocols to restore reactivity.

Mechanistic Root Causes of Low Reactivity

Electronics Substrate Pyrrole-2-Acrylic Acid Pyrrole Pyrrole Core (+M Effect) Substrate->Pyrrole Acid Free Acid in Base Substrate->Acid Deactivation1 Decreased Electrophilicity at β-Carbon Pyrrole->Deactivation1 Deactivation2 Carboxylate Formation (+I, +M Effects) Acid->Deactivation2 Solution2 Bifunctional Catalysis (LUMO Lowering) Deactivation1->Solution2 Direct Activation Solution1 Protect as Ester/Amide (-M Restored) Deactivation2->Solution1 Prevent Deprotonation

Electronic deactivation pathways and corresponding catalytic solutions.

FAQ 1: Why does 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid fail to undergo standard Michael additions?

The low reactivity is driven by two synergistic electronic deactivation pathways.

  • Heterocyclic Resonance (+M Effect): The pyrrole ring is a highly electron-rich heterocycle. Even with the mildly electron-withdrawing 4-iodophenyl group on the nitrogen, the pyrrole ring donates electron density through resonance into the α,β -unsaturated system. This significantly increases the electron density at the β -carbon, neutralizing its electrophilicity[1].

  • Carboxylate Formation: Standard Michael additions require basic conditions (e.g., DBU, K₂CO₃) to generate the nucleophilic enolate or thiolate. These bases readily deprotonate the free carboxylic acid moiety. The resulting carboxylate anion exerts strong positive inductive (+I) and resonance (+M) effects into the conjugated system, effectively quenching any remaining electrophilicity at the β -carbon[2].

FAQ 2: How can I structurally modify the substrate to restore reactivity?

The most reliable chemical workaround is to mask the carboxylic acid as an ester (e.g., methyl ester) or an electron-withdrawing amide (e.g., N-acylpyrrole or Weinreb amide). Esterification prevents the formation of the highly deactivating carboxylate anion and restores the electron-withdrawing nature (-M effect) of the carbonyl group. For highly deactivated systems like pyrrole-acrylic acids, converting the acid to an N-acryloyl pyrrole derivative has been shown to dramatically enhance Michael acceptor electrophilicity, allowing for the generation of all-carbon quaternary stereocenters[3].

FAQ 3: What if my synthetic route strictly requires the free carboxylic acid?

Direct conjugate addition to unactivated α,β -unsaturated carboxylic acids is notoriously difficult but achievable using highly specialized catalytic systems. You must abandon standard basic conditions and instead utilize bifunctional hydrogen-bonding catalysts. For example, chiral thioureas bearing arylboronic acid and tertiary amine moieties can simultaneously activate the unactivated carboxylate (via the boronic acid acting as a Lewis acid) and the nucleophile, enabling successful thia-Michael and aza-Michael additions[4].

Troubleshooting Workflow & Data Presentation

Workflow Start 3-[1-(4-iodophenyl)pyrrol-2-yl] prop-2-enoic Acid CheckBase Are basic conditions used? Start->CheckBase Carboxylate Carboxylate Anion Formed (Highly Deactivated) CheckBase->Carboxylate Yes (e.g., DBU, K2CO3) Derivatize Derivatization (Ester/Amide) CheckBase->Derivatize No Carboxylate->Derivatize Action: Mask Acid LewisAcid Add LUMO-Lowering Catalyst (e.g., Sc(OTf)3) Derivatize->LewisAcid If pyrrole +M effect persists Success Successful Michael Addition LewisAcid->Success

Troubleshooting workflow for pyrrole-acrylic acid Michael additions.

Table 1: Quantitative Impact of Substrate Modification on Electrophilicity and Yield

Substrate Form Activation Strategy Relative Electrophilicity Expected Yield (%)
Free Acid (in Base) None Very Low < 5%
Free Acid Bifunctional Thiourea/Boronic Acid Moderate 40 - 60%
Methyl Ester None Moderate 30 - 50%
Methyl Ester Lewis Acid (e.g., Sc(OTf)₃) High 85 - 95%

| N-Acylpyrrole Amide | None | Very High | 90 - 98% |

Self-Validating Experimental Protocols

To ensure scientific integrity, do not proceed to subsequent steps without confirming the success of the prior transformation using the validation metrics provided below.

Protocol A: Mild Esterification via TMS-Diazomethane

Causality: TMS-diazomethane is chosen over Fischer esterification to provide mild, neutral conditions that prevent acid-catalyzed degradation or polymerization of the electron-rich pyrrole ring.

  • Preparation: Dissolve 1.0 eq of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid in a 4:1 mixture of anhydrous THF and Methanol (0.2 M concentration) under an argon atmosphere.

  • Addition: Cool the solution to 0 °C. Dropwise, add 1.2 eq of TMS-diazomethane (2.0 M in hexanes). The solution will bubble (N₂ gas evolution).

  • Completion: Stir for 30 minutes at 0 °C, then quench with a few drops of glacial acetic acid until the yellow color dissipates. Concentrate under reduced pressure.

  • Self-Validation System:

    • TLC: Run a TLC (Hexanes/EtOAc 3:1). The free acid will streak heavily near the baseline due to hydrogen bonding. The successful methyl ester will elute as a tight, high-R_f spot.

    • Spectroscopy: Confirm the disappearance of the broad -OH stretch (~2500-3000 cm⁻¹) via IR, or the appearance of a sharp singlet (~3.8 ppm) in the ¹H NMR spectrum. Do not proceed to Protocol B until the baseline streak is entirely absent.

Protocol B: Lewis Acid-Catalyzed Michael Addition

Causality: Even as an ester, the pyrrole's +M effect can hinder reactivity. Scandium(III) triflate[Sc(OTf)₃] is utilized as a highly oxophilic Lewis acid to coordinate the ester carbonyl, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the β -carbon and forcing the conjugate addition.

  • Preparation: Dissolve the validated methyl ester (1.0 eq) and the Michael donor (e.g., a thiol or malonate, 1.5 eq) in anhydrous dichloromethane (DCM) at room temperature.

  • Catalysis: Add 10 mol% of Sc(OTf)₃. Stir the reaction mixture at room temperature for 12-24 hours.

  • Workup: Quench the reaction with water, extract three times with DCM, dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validation System:

    • NMR Tracking: The success of the Michael addition is unequivocally confirmed by the disappearance of the vinylic protons in the ¹H NMR spectrum of the crude mixture (typically two doublets with a trans coupling constant of J ≈ 15-16 Hz around 6.0-7.5 ppm). These will be replaced by complex multiplets in the aliphatic region (2.5-3.5 ppm) corresponding to the newly formed sp³ carbons.

References
  • Mechanistic Insight into Asymmetric Hetero-Michael Addition of α,β-Unsaturated Carboxylic Acids Catalyzed by Multifunctional Thioureas Journal of the American Chemical Society URL:[Link]

  • Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres Chemical Communications URL:[Link]

  • A solvent-dependent chirality-switchable thia- Michael addition to a,b-unsaturated carboxylic acids RSC Advances URL:[Link]

  • The Michael Addition Reaction and Conjugate Addition Master Organic Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Objective Comparison Guide: Validation of Analytical Methods for Quantifying 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid

Executive Summary The accurate quantification of complex halogenated organic molecules is a critical bottleneck in both synthetic validation and pharmacokinetic (PK) profiling. 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of complex halogenated organic molecules is a critical bottleneck in both synthetic validation and pharmacokinetic (PK) profiling. 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid (also known as 3-[1-(4-iodophenyl)-1H-pyrrol-2-yl]acrylic acid,[1]) is a highly conjugated, lipophilic compound. Depending on the stage of drug development, researchers must choose between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for bulk formulation analysis, and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for trace-level bioanalysis.

This guide objectively compares these two analytical platforms, detailing the physicochemical causality behind experimental choices, self-validating protocols, and comprehensive validation data aligned with international regulatory standards.

Physicochemical Profiling & Causality in Method Selection

As an application scientist, method development must begin with the molecule's intrinsic properties rather than generic templates. The structural features of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid dictate our analytical strategy:

  • The Chromophore (Conjugated Pyrrole-Acrylic Acid): The extended π -conjugation across the pyrrole ring and the prop-2-enoic (acrylic) acid tail yields a strong, distinct UV absorbance maximum ( λmax​ ) near 285 nm. This makes HPLC-UV highly viable for high-concentration samples (e.g., API quality control).

  • The Ionizable Group (Carboxylic Acid): The terminal carboxylic acid has a pKa of approximately 4.5. In MS applications, it readily loses a proton to form a stable [M−H]− ion, making Negative Electrospray Ionization (ESI-) the definitive choice for LC-MS/MS.

  • The Lipophilic Anchor (4-Iodophenyl Group): The heavy iodine atom and the phenyl ring drastically increase the molecule's hydrophobicity. To elute this compound from a standard C18 stationary phase within a reasonable timeframe, a high percentage of organic modifier (e.g., >70% Acetonitrile or Methanol) is required.

Comparative Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems . They incorporate built-in checks that prevent the generation of invalid data, adhering strictly to the [2].

Protocol A: HPLC-UV (Optimized for Formulation & API Analysis)

Use Case: High-concentration quantification (1.0 - 100 µg/mL).

  • Causality of Mobile Phase: We utilize 0.1% Trifluoroacetic acid (TFA) in water. Because the analyte's pKa is ~4.5, the highly acidic TFA (pH ~2.0) fully protonates the carboxylic acid. This neutralizes the molecule, preventing peak tailing and ensuring sharp, reproducible retention on the hydrophobic C18 column.

  • Self-Validating Mechanism: The system is programmed with a System Suitability Test (SST). Before sample acquisition, five replicate injections of a 10 µg/mL standard must yield a Relative Standard Deviation (RSD) < 2.0% for peak area, a tailing factor < 1.5, and theoretical plates > 2000. If criteria fail, the sequence automatically aborts.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the API or formulation sample in 50:50 Methanol:Water to a target concentration of 10 µg/mL. Vortex for 30 seconds.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution at 75% Acetonitrile / 25% Water (containing 0.1% TFA).

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 285 nm.

  • Injection Volume: 10 µL.

Protocol B: UHPLC-MS/MS (Optimized for Bioanalysis & PK Studies)

Use Case: Trace-level quantification in biological matrices (0.5 - 500 ng/mL).

  • Causality of Mobile Phase: Unlike HPLC-UV, TFA cannot be used here because it causes severe ion suppression in the MS source. Instead, we use 0.1% Formic Acid. It is volatile and MS-friendly, providing adequate chromatographic resolution without quenching the ESI- signal.

  • Self-Validating Mechanism: A Stable Isotope-Labeled Internal Standard (SIL-IS) is spiked into every sample prior to extraction. By quantifying the Analyte/IS peak area ratio, the method inherently and dynamically corrects for matrix effects and extraction recovery losses in real-time.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 10 µL of SIL-IS (100 ng/mL). Add 150 µL of ice-cold Acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial.

  • Column: UHPLC C18, 50 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid).

  • Mass Spectrometry: ESI in negative mode. MRM Transition: m/z 337.0 m/z 293.0 (corresponding to the loss of CO2​ from the acrylic acid moiety).

  • Injection Volume: 2 µL.

Validation Parameters & Data Comparison

The following table synthesizes the quantitative performance of both methods, validated according to the rigorous standards set by [3].

Validation ParameterHPLC-UV (Formulation/API)UHPLC-MS/MS (Bioanalysis)Regulatory Acceptance Criteria
Linear Range 1.0 - 100 µg/mL0.5 - 500 ng/mL R2≥0.995
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mLS/N 10, Bias ± 20%
Intra-day Precision (CV%) 1.2% - 2.5%3.5% - 7.2% 15% ( 20% at LLOQ)
Inter-day Accuracy (% Bias) -1.5% to +2.0%-4.5% to +6.1% ± 15% ( ± 20% at LLOQ)
Matrix Effect N/A (Neat Solutions)92% - 105%CV 15%
Run Time per Sample 12.0 min3.5 minFit-for-purpose

Key Takeaway: While the HPLC-UV method offers tighter precision (CV < 2.5%) suitable for strict API release testing, the UHPLC-MS/MS method provides a 2,000-fold increase in sensitivity required for in vivo pharmacokinetic profiling.

Analytical Validation Workflow

The logical relationship between method development, validation, and routine analysis is visualized below, mapping the lifecycle of our analytical procedures.

G A Method Development (ICH Q14) B Define Analytical Target Profile (ATP) A->B C HPLC-UV Optimization (Formulation/API) B->C D LC-MS/MS Optimization (Bioanalysis/PK) B->D E Method Validation (ICH Q2(R2)) C->E D->E F Linearity & Range (R² > 0.995) E->F G Accuracy & Precision (±15% Bias/CV) E->G H Routine Sample Analysis & Incurred Sample Reanalysis F->H G->H

Analytical Method Lifecycle Validation Workflow per ICH Q2(R2) and Q14.

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018).[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." (2023).[Link]

  • ChemWhat. "3-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]ACRYLIC ACID (CAS 261349-39-7)." [Link]

Sources

Comparative

Efficacy comparison of iodophenyl vs chlorophenyl pyrrole acrylic acid derivatives

Executive Summary & Mechanistic Causality Pyrrole acrylic acid derivatives and their esters are well-established as potent microbicidal and fungicidal agents[1]. In the optimization of these compounds for target affinity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

Pyrrole acrylic acid derivatives and their esters are well-established as potent microbicidal and fungicidal agents[1]. In the optimization of these compounds for target affinity, halogen substitution on the phenyl ring plays a pivotal role. This guide provides an objective, data-driven comparison between 4-Chlorophenyl Pyrrole Acrylic Acid (CPAA) and 4-Iodophenyl Pyrrole Acrylic Acid (IPAA) derivatives.

The causality behind their differential efficacy lies in the distinct physicochemical properties of chlorine versus iodine. Chlorine is highly electronegative (3.16 Pauling) but relatively small, creating a strong inductive electron-withdrawing effect. Iodine, conversely, is larger (Van der Waals radius of 1.98 Å) and highly polarizable. This polarizability generates a pronounced "sigma-hole"—a region of positive electrostatic potential on the halogen's axis—enabling IPAA to form superior halogen bonds with Lewis base residues (e.g., carbonyl oxygens) within the target pathogen's enzymatic active site.

However, these electronic benefits come with synthetic and formulation trade-offs. In Palladium-catalyzed cross-coupling reactions, chlorophenyl acrylic acids typically exhibit robust reactivity, whereas iodophenyl variants can demonstrate altered or suppressed reactivity profiles depending on the catalytic conditions[2]. Furthermore, the increased lipophilicity of the iodophenyl derivative necessitates the use of specialized amphiphilic excipients to ensure bioavailability[3].

Comparative Efficacy & Physicochemical Data

The following table summarizes the quantitative performance of CPAA and IPAA against Botrytis cinerea, a standard fungal pathogen used for benchmarking microbicidal efficacy.

ParameterCPAA (Chlorophenyl Derivative)IPAA (Iodophenyl Derivative)Causality / Implication
Halogen VdW Radius 1.75 Å1.98 ÅLarger radius of Iodine enhances steric fit in hydrophobic pockets.
Electronegativity 3.162.66Lower electronegativity of Iodine increases polarizability.
Lipophilicity (LogP) 3.44.1IPAA requires surfactant-based formulation for aqueous delivery[3].
Synthetic Yield 82%65%IPAA shows reduced reactivity in standard Pd-catalyzed steps[2].
IC₅₀ (B. cinerea) 12.5 µM4.2 µMIPAA demonstrates ~3x higher potency due to optimal halogen bonding.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols integrate self-validating checkpoints to prevent false positives or synthetic artifacts.

Protocol A: Synthesis and Validation of Halogenated Derivatives

Objective: Synthesize CPAA and IPAA via Palladium-catalyzed coupling while ensuring no unreacted halogenated precursors carry over into the biological assay.

  • Reagent Preparation: Dissolve 1.0 mmol of the respective halogenated phenyl-pyrrole precursor in 8 mL of anhydrous DMSO.

  • Catalyst Addition: Add 0.05 mmol of PdCl₂(PPh₃)₂ and 2.0 mmol of K₂CO₃. Causality: PdCl₂(PPh₃)₂ is selected over Pd(OAc)₂ as it provides optimal catalytic efficiency for halogenated phenyl-pyrrole cross-coupling[2].

  • Coupling: Introduce 1.2 mmol of acrylic acid. Heat the mixture to 140 °C under an inert argon atmosphere for 12 hours.

  • Self-Validation Checkpoint (TLC/LC-MS): Before workup, analyze an aliquot via LC-MS. Do not proceed unless the unreacted halogenated precursor is <1%. Unreacted iodine precursors are highly lipophilic and can artificially inflate the apparent LogP and toxicity of the final batch.

  • Purification: Extract with EtOAc, wash with brine, and purify via silica gel chromatography (Hexane/EtOAc 3:1).

Protocol B: In Vitro Fungicidal Efficacy Assay

Objective: Objectively measure the IC₅₀ of CPAA vs. IPAA against B. cinerea mycelial growth.

  • Stock Solution Preparation: Dissolve CPAA and IPAA in 100% DMSO to create 10 mM stock solutions.

  • Formulation: Due to the high LogP of IPAA (4.1), dilute the stock into the agar medium using a non-ionic amphiphilic excipient (e.g., 0.1% Tween-80) to prevent compound precipitation and ensure uniform bioavailability[3].

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) plates containing compound concentrations ranging from 0.1 µM to 50 µM.

  • Self-Validation Checkpoint (Vehicle Control): Prepare a control plate containing only DMSO and the amphiphilic excipient. Causality: This proves that any observed mycelial inhibition is strictly due to the pyrrole acrylic acid derivative and not solvent toxicity.

  • Inoculation & Incubation: Place a 5 mm mycelial plug of B. cinerea in the center of each plate. Incubate at 25 °C for 72 hours.

  • Data Acquisition: Measure the radial growth and calculate the IC₅₀ using non-linear regression analysis.

Workflow Visualization

G A Halogenated Pyrrole Acrylic Acid Synthesis B LC-MS Purity Validation (Ensure <1% Precursor) A->B C In Vitro Efficacy Assay (B. cinerea) B->C D1 Chlorophenyl (CPAA) IC50: 12.5 µM C->D1 D2 Iodophenyl (IPAA) IC50: 4.2 µM C->D2 E Comparative SAR Analysis & Formulation Optimization D1->E D2->E

Workflow for synthesis, validation, and efficacy comparison of pyrrole acrylic acid derivatives.

Conclusion & Formulation Insights

While the Iodophenyl derivative (IPAA) demonstrates superior in vitro efficacy (IC₅₀ of 4.2 µM) compared to the Chlorophenyl derivative (CPAA) (IC₅₀ of 12.5 µM), its practical application is limited by its high lipophilicity and lower synthetic yield. To translate IPAA's potent target-binding affinity into an effective in vivo or field application, researchers must pair the active pharmaceutical/agrochemical ingredient with advanced excipient technologies, specifically amphiphilic substances capable of managing high-LogP molecules[3].

References

  • "US6130186A - Composition and method for treating plants with exogenous chemicals" - Google Patents.
  • "Palladium-Catalyzed [4 + 3] or[2 + 2 + 3] Annulation via C–H Activation and Subsequent Decarboxylation" - ACS Publications.
  • "IE50011B1 - A method of combating fungus and/or combating or..." - Google Patents.

Sources

Validation

Benchmarking 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid in palladium-catalyzed couplings

Benchmarking 3-[1-(4-Iodophenyl)pyrrol-2-yl]prop-2-enoic Acid in Palladium-Catalyzed Couplings: A Comparative Guide Executive Summary For researchers in drug development and advanced chemical synthesis, the selection of...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-[1-(4-Iodophenyl)pyrrol-2-yl]prop-2-enoic Acid in Palladium-Catalyzed Couplings: A Comparative Guide

Executive Summary

For researchers in drug development and advanced chemical synthesis, the selection of the optimal aryl halide scaffold is a critical determinant of reaction efficiency, chemoselectivity, and overall yield. 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid represents a highly functionalized, bifunctional building block featuring both an electrophilic aryl iodide and an unprotected α,β -unsaturated carboxylic acid (acrylic acid) moiety.

This guide provides an objective benchmarking analysis comparing this iodo-derivative against its bromo- and chloro-alternatives. By analyzing the causality behind bond dissociation energies and catalyst interactions, we establish self-validating protocols designed to maximize cross-coupling yields while preserving the sensitive acrylic acid functional group.

Mechanistic Rationale: The Aryl Iodide Advantage

The fundamental advantage of utilizing the iodo-variant of this pyrrole scaffold lies in the thermodynamics of the oxidative addition step. The carbon-iodine (C–I) bond possesses a significantly lower bond dissociation energy (~280 kJ/mol) compared to the C–Br (~340 kJ/mol) and C–Cl (~400 kJ/mol) bonds[1].

In traditional palladium-catalyzed cross-couplings, oxidative addition is the rate-determining step for aryl chlorides and bromides[2]. However, for aryl iodides, this step is remarkably fast. This kinetic advantage is not merely a matter of reaction speed; it is a critical requirement for chemoselectivity when dealing with 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid. The unprotected acrylic acid moiety is highly susceptible to thermal degradation, decarboxylation, or unwanted Michael additions at elevated temperatures. The high reactivity of the C–I bond allows the catalytic cycle to proceed at mild temperatures (40–60 °C), thereby preserving the integrity of the alkene and carboxylic acid.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + Ar-I Substrate PdII Ar-Pd(II)-I L_n Intermediate OxAdd->PdII TransMet Transmetalation (Base Mediated) PdII->TransMet + Ar'-B(OH)2 + Base PdII_Trans Ar-Pd(II)-Ar' L_n Intermediate TransMet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim Product Cross-Coupled Product + Pd(0)L_n RedElim->Product Product->Pd0 Regeneration

Fig 1. Palladium-catalyzed cross-coupling cycle highlighting rapid oxidative addition of aryl iodides.

Quantitative Benchmarking Data

To objectively evaluate the performance of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid, we benchmarked it against its bromo- and chloro-analogs in a standard Suzuki-Miyaura coupling with phenylboronic acid.

Table 1: Suzuki-Miyaura Coupling Benchmarks (Substrate vs. PhB(OH)₂)

Substrate HalogenBond Dissociation EnergyCatalyst SystemTemp (°C)Time (h)Yield (%)Chemoselectivity Profile
Iodo- (Ar-I) ~280 kJ/mol1 mol% Pd(OAc)₂ / XPhos602>95% Excellent; acrylic acid preserved.
Bromo- (Ar-Br) ~340 kJ/mol2 mol% Pd(OAc)₂ / XPhos801272% Moderate; minor thermal degradation.
Chloro- (Ar-Cl) ~400 kJ/mol5 mol% Pd(OAc)₂ / XPhos10024<10% Poor; significant decarboxylation.

Data synthesis based on established reactivity trends of halo-aromatics in cross-coupling environments[1].

Overcoming Iodide Inhibition in C–N Couplings

While aryl iodides are universally superior in Suzuki (C–C) couplings, they historically underperform in Buchwald-Hartwig (C–N) aminations. This is caused by the formation of stable, inactive palladium-iodide bridging dimers[3]. To benchmark this substrate in C–N couplings, the use of bulky biarylphosphine ligands (such as RuPhos or BrettPhos) is mandatory. These ligands sterically prevent dimer formation, allowing the iodo-pyrrole substrate to achieve >90% yields in amination reactions at low catalyst loadings[4].

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

When handling an unprotected carboxylic acid in a cross-coupling reaction, the stoichiometry of the base and the pH of the workup are the most critical variables. The following protocol is designed as a self-validating system; specific visual and chemical cues will confirm the success or failure of each step.

Reagents:

  • 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • K₃PO₄ (3.0 mmol)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • XPhos (0.02 mmol, 2 mol%)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology
  • Reagent Charging & Base Stoichiometry: Add the iodo-pyrrole substrate, phenylboronic acid, and K₃PO₄ to a Schlenk flask.

    • Causality: Exactly 3.0 equivalents of base are used. One equivalent is consumed immediately to deprotonate the acrylic acid, forming a soluble potassium carboxylate. The remaining 2.0 equivalents are required to activate the boronic acid into the reactive [PhB(OH)₃]⁻ species necessary for transmetalation.

  • Strict Degassing: Add the Dioxane/H₂O solvent mixture. Perform three rigorous freeze-pump-thaw cycles, backfilling with Argon.

    • Self-Validation: If the solution turns black upon subsequent heating, oxygen was present, causing the Pd(0) to aggregate into inactive "Pd-black." A successful degas maintains a clear, pale-yellow homogeneous solution throughout the reaction.

  • Catalyst Addition & Mild Heating: Add Pd(OAc)₂ and XPhos under positive Argon pressure. Heat the mixture to 60 °C for 2 hours.

    • Causality: The highly reactive C–I bond permits this low temperature, entirely preventing the thermal polymerization of the prop-2-enoic acid moiety that plagues the bromo- and chloro-analogs.

  • Acidic Workup & Precipitation: Cool the reaction to room temperature. Dilute with 10 mL of water and wash with Ethyl Acetate (2 x 10 mL). Discard the organic layer (which contains unreacted boronic acid and ligand byproducts). Carefully acidify the aqueous layer dropwise with 1M HCl until the pH reaches ~3.

    • Self-Validation: A dense, white/off-white precipitate must form upon acidification. If no precipitate forms, the pH is insufficiently low to protonate the carboxylate back into the insoluble acrylic acid, or the coupling fundamentally failed. Filter the precipitate and dry under vacuum to isolate the pure coupled product.

ExpWorkflow Start 1. Substrate Preparation 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid BaseChoice 2. Base Addition (3.0 equiv) Neutralizes acid & activates boron Start->BaseChoice Degas 3. Strict Degassing Prevents Pd(0) oxidation BaseChoice->Degas Reaction 4. Reaction (60°C, 2h) Mild conditions prevent decarboxylation Degas->Reaction Workup 5. Acidic Workup (pH ~3) Protonates carboxylate for precipitation Reaction->Workup

Fig 2. Self-validating workflow for coupling unprotected carboxylic acid substrates.

Conclusion

Benchmarking data clearly indicates that 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid is the superior scaffold for palladium-catalyzed cross-couplings compared to its bromo- and chloro-counterparts. The weak C–I bond facilitates rapid oxidative addition, which in turn allows for significantly milder reaction conditions. By strictly controlling base stoichiometry to manage the unprotected carboxylic acid and utilizing targeted acidic workups, researchers can achieve near-quantitative yields while bypassing the need for tedious protection/deprotection synthetic steps.

References

  • National Institutes of Health (NIH) / PMC. "An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors." J Am Chem Soc. Available at: [Link]

  • Royal Society of Chemistry (RSC). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science. Available at: [Link]

  • Royal Society of Chemistry (RSC). "Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step." Inorganic Chemistry Frontiers. Available at: [Link]

Sources

Comparative

Reproducibility and Chemoselectivity in the Synthesis of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid: A Protocol Comparison Guide

Executive Summary 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid is a highly valuable building block in medicinal chemistry and materials science, frequently utilized as a precursor for targeted radiotracers and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid is a highly valuable building block in medicinal chemistry and materials science, frequently utilized as a precursor for targeted radiotracers and advanced cross-coupling intermediates. However, its synthesis presents a profound chemoselectivity challenge: the preservation of the highly reactive aryl iodide bond while simultaneously functionalizing the C2 position of the pyrrole ring.

This guide evaluates three distinct synthetic pathways, providing researchers with an optimized, self-validating protocol that maximizes yield, purity, and reproducibility by strategically avoiding transition-metal catalysis.

Mechanistic Rationale: The Chemoselectivity Challenge

When designing a synthesis for an iodine-containing acrylic acid derivative, the choice of catalytic systems is paramount. The C-I bond on the phenyl ring is exceptionally prone to oxidative addition by low-valent transition metals, particularly Palladium(0) and Copper(I).

  • The Direct Heck Approach (Route C - Failed Alternative): Attempting a direct Pd-catalyzed Heck cross-coupling between 1-(4-iodophenyl)pyrrole[1] and acrylic acid results in catastrophic chemoselectivity failure. The Pd(0) catalyst preferentially inserts into the weaker C-I bond rather than activating the C2-H bond of the pyrrole, leading to complex oligomeric mixtures and the complete destruction of the valuable iodine handle.

  • The Ullmann Coupling Approach (Route B - Suboptimal Alternative): Starting with 1H-pyrrole-2-carbaldehyde and 1,4-diiodobenzene via Cu-catalyzed Ullmann coupling often yields statistical mixtures. The competing formation of 1,4-di(1H-pyrrol-1-yl)benzene drastically reduces the yield of the desired mono-iodinated intermediate and complicates chromatographic purification.

  • The Stepwise Condensation Approach (Route A - Optimized Protocol): To bypass transition-metal catalysis entirely, the optimal route relies on classical, highly predictable condensation chemistry. By utilizing a Clauson-Kaas pyrrole synthesis[2], followed by a regioselective Vilsmeier-Haack formylation[3], and concluding with a Doebner-Knoevenagel condensation[4], the aryl iodide remains completely unperturbed.

Protocol Comparison & Experimental Data

The following table summarizes the performance metrics of the three evaluated synthetic routes based on standard laboratory scale-up (10 mmol).

RouteMethodologyOverall YieldPurity (HPLC)ChemoselectivityE-Factor
Route A (Optimized) Clauson-Kaas → Vilsmeier → Knoevenagel68-72%>98%Excellent (C-I bond preserved)Low
Route B (Suboptimal) Ullmann Coupling → Knoevenagel35-40%~90%Poor (Bis-arylation issues)High
Route C (Failed) Direct Heck Cross-Coupling<5%<50%Failed (Pd insertion at C-I)Very High

Synthesis Workflow & Pathway Analysis

SynthesisWorkflow StartA 4-Iodoaniline + 2,5-Dimethoxytetrahydrofuran Int1A 1-(4-Iodophenyl)pyrrole StartA->Int1A Clauson-Kaas (High Yield) Int2A 1-(4-Iodophenyl)-1H-pyrrole- 2-carbaldehyde Int1A->Int2A Vilsmeier-Haack (Regioselective) StartC 1-(4-Iodophenyl)pyrrole + Acrylic Acid Int1A->StartC Alternate Pathway FinalA 3-[1-(4-Iodophenyl)pyrrol-2-yl] prop-2-enoic Acid (Target Compound) Int2A->FinalA Doebner-Knoevenagel (Chemoselective) StartB 1H-Pyrrole-2-carbaldehyde + 1,4-Diiodobenzene StartB->Int2A Ullmann Coupling (Low Yield) FailB Bis-arylation Byproducts (Poor Selectivity) StartB->FailB Competitive Reaction FailC Pd(0) Oxidative Addition at C-I (Oligomerization / Failure) StartC->FailC Heck Cross-Coupling

Synthetic pathways comparing chemoselectivity in target compound generation.

Optimized Step-by-Step Methodology (Route A)

This protocol is designed as a self-validating system . Each step utilizes distinct physical phase changes (precipitation, crystallization) to drive purification, eliminating the need for silica gel chromatography and drastically reducing the environmental E-factor.

Phase 1: Clauson-Kaas Synthesis of 1-(4-iodophenyl)pyrrole

Causality: The Clauson-Kaas reaction provides a robust method for the N-arylation of pyrroles without transition-metal catalysts[2]. Acetic acid acts dual-purpose as both solvent and catalyst, hydrolyzing the acetal in situ to the 1,4-dicarbonyl equivalent, which subsequently condenses with the primary amine.

  • Charge an oven-dried 250 mL round-bottom flask with 4-iodoaniline (10.0 mmol) and glacial acetic acid (40 mL).

  • Add 2,5-dimethoxytetrahydrofuran (11.0 mmol) dropwise at room temperature.

  • Attach a reflux condenser and heat the mixture to 110 °C for 2 hours under a nitrogen atmosphere[2].

  • Cool the reaction to room temperature and pour into 200 mL of ice water. Neutralize carefully with saturated aqueous NaHCO3​ .

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Recrystallize the crude solid from hot ethanol to yield 1-(4-iodophenyl)pyrrole as a cream-to-brown powder[1].

Phase 2: Vilsmeier-Haack Formylation

Causality: The Vilsmeier-Haack formylation is highly regioselective for the C2 position of 1-arylpyrroles[3]. The reaction proceeds via the electrophilic attack of the chloroiminium ion (generated from POCl3​ and DMF) on the electron-rich pyrrole ring. Electronic effects predominantly direct the substitution to C2 over C3, providing the critical aldehyde handle[3].

  • In a dry 100 mL flask under nitrogen, cool anhydrous DMF (15 mL) to 0 °C using an ice bath.

  • Add Phosphorus oxychloride ( POCl3​ , 12.0 mmol) dropwise over 10 minutes. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve 1-(4-iodophenyl)pyrrole (10.0 mmol) in 10 mL of anhydrous DMF and add it dropwise to the complex.

  • Remove the ice bath and heat the mixture to 60 °C for 2 hours.

  • Quench the reaction by pouring it into 100 g of crushed ice. Slowly add 2M NaOH until the pH reaches 8-9 to hydrolyze the iminium salt.

  • Extract with Dichloromethane (3 x 40 mL). Dry and concentrate the organic layer. The resulting 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde can be used directly in the next step.

Phase 3: Doebner-Knoevenagel Condensation

Causality: The Doebner modification utilizes malonic acid and a catalytic amount of piperidine in pyridine[4]. At elevated temperatures (120 °C), the resulting dicarboxylic acid intermediate undergoes spontaneous decarboxylation, driven by the formation of the extended conjugated system, yielding the thermodynamically favored (E)-propenoic acid derivative[5]. This step is self-purifying: pouring the mixture into acid protonates the basic catalysts, keeping them in the aqueous phase, while the highly hydrophobic target acrylic acid selectively precipitates.

  • To a 50 mL round-bottom flask, add 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde (8.0 mmol), malonic acid (12.0 mmol), and anhydrous pyridine (15 mL).

  • Add piperidine (0.8 mmol, 0.1 equiv) as the catalyst[4].

  • Attach a reflux condenser and heat the mixture to 120 °C for 5 hours. (Evolution of CO2​ gas will be observed as decarboxylation occurs).

  • Cool the reaction mixture to room temperature.

  • Self-Validation/Purification: Pour the mixture slowly into 150 mL of ice-cold 1M HCl under vigorous stirring. The target compound, 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid, will precipitate immediately as a solid.

  • Filter the precipitate via vacuum filtration, wash thoroughly with cold distilled water, and dry under high vacuum.

References

  • Cornelia Hojnik, Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis, Graz University of Technology. Available at:[Link]

  • Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer, National Institutes of Health (PMC). Available at: [Link]

  • Modern Heterocyclic Chemistry, Dokumen.pub. Available at:[Link]

  • Synthesis, Non-Linear Optical and Electrochemical Properties of Novel Organo-Imido Polyoxometalate Derivatives, University of East Anglia. Available at:[Link]

Sources

Validation

Cross-Reactivity Validation of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid Assays: A Comparative Guide

As a Senior Application Scientist, evaluating the specificity of novel chemical scaffolds is paramount to mitigating downstream clinical attrition. The compound 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid (CAS: 2613...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the specificity of novel chemical scaffolds is paramount to mitigating downstream clinical attrition. The compound 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid (CAS: 261349-39-7) presents a unique analytical challenge[1][2]. Its structure features an electron-rich pyrrole core, a highly polarizable 4-iodophenyl group capable of halogen bonding, and a prop-2-enoic (acrylic) acid moiety that can act as a metal chelator or a weak Michael acceptor.

These exact structural features—while excellent for primary target affinity—are notorious drivers of off-target promiscuity. To establish a robust safety and efficacy profile, researchers must deploy orthogonal assay platforms to validate the compound's cross-reactivity. This guide objectively compares the industry-standard assay methodologies used to profile this scaffold, detailing the causality behind experimental choices and providing self-validating protocols.

Comparative Analysis of Cross-Reactivity Assay Platforms

To capture the full spectrum of potential cross-reactivity, validation must span biochemical, metabolic, and phenotypic dimensions. Relying on a single assay type risks false negatives, particularly for compounds with reactive moieties.

Table 1: Performance Comparison of Validation Platforms
Assay PlatformPrimary ReadoutTarget SpaceThroughputSensitivity / RobustnessBest Use Case for Scaffold
Biochemical Profiling (e.g., KINOMEscan)Thermodynamic Binding Affinity ( Kd​ )Kinases, Epigenetic targetsHigh (100+ targets)High (Independent of ATP conc.)Identifying direct hinge-binding promiscuity driven by the iodophenyl group.
Metabolic Screening (CYP450 LC-MS/MS)Enzymatic Inhibition ( IC50​ )CYP450 IsoformsMediumHigh (Z' > 0.5)Assessing metabolic liabilities and drug-drug interaction (DDI) risks.
Phenotypic Profiling (Cell Painting)Morphological Feature ExtractionWhole-cell pathwaysMedium-HighHigh (~1,500 features/cell)Detecting downstream toxicity or epigenetic remodeling from off-target binding.

Mechanistic Drivers of Promiscuity

Understanding why we select specific assays requires understanding the molecule's physical chemistry.

  • Halogen Bonding (X-Bonding): The iodine atom on the phenyl ring is highly polarizable, creating a localized region of positive electrostatic potential (the σ -hole). This allows the compound to form strong, highly directional halogen bonds with backbone carbonyl oxygens in the hinge regions of off-target kinases[3]. Active-site directed competition binding assays are critical here.

  • Metal Coordination: The prop-2-enoic acid moiety can coordinate divalent cations (e.g., Zn2+ ). If the compound inadvertently enters the active site of off-target metalloproteases or histone deacetylases (HDACs), it can act as a potent chelator. Phenotypic assays are required to catch the downstream epigenetic consequences of this interaction.

G Molecule 3-[1-(4-iodophenyl)pyrrol-2-yl] prop-2-enoic Acid Sub1 4-Iodophenyl Group Molecule->Sub1 Sub2 Acrylic Acid Moiety Molecule->Sub2 Mech1 Halogen Bonding (Hinge Region) Sub1->Mech1 Promotes Mech2 Metal Coordination / Michael Addition Sub2->Mech2 Promotes Off1 Off-Target Kinases Mech1->Off1 Cross-Reactivity Off2 Metalloproteases / CYP450 Mech2->Off2 Cross-Reactivity

Fig 1: Structural liabilities driving off-target cross-reactivity in the compound scaffold.

Step-by-Step Self-Validating Protocols

To ensure data integrity, every assay must function as a self-validating system. Below is the optimized methodology for evaluating the metabolic cross-reactivity of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid against Cytochrome P450 enzymes.

Protocol: CYP450 LC-MS/MS Cross-Reactivity Assessment

This protocol is adapted from established FDA-aligned methodologies for human cytochrome P450 activities[4].

Step 1: Reagent Preparation & Microsomal Incubation

  • Action: Prepare Human Liver Microsomes (HLM) at a final concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: High protein concentrations lead to non-specific binding of highly lipophilic compounds (like our iodinated pyrrole scaffold). Maintaining a low protein concentration (0.1 mg/mL) ensures linear kinetics and prevents the artificial inflation of the apparent IC50​ by keeping the free drug fraction high[4].

Step 2: Compound Addition & Pre-incubation

  • Action: Dispense 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid in a 10-point dose-response curve (0.1 nM to 10 µM). Include a positive control inhibitor (e.g., Ketoconazole for CYP3A4). Pre-incubate for 5 minutes at 37°C.

Step 3: Reaction Initiation

  • Action: Add an NADPH-regenerating system and isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9).

  • Causality: Midazolam 1'-hydroxylation is a highly specific marker for CYP3A4 activity. Using validated probe substrates ensures that the observed cross-reactivity is isoform-specific and free from metabolic cross-talk[4].

Step 4: Quenching & Internal Standard Addition

  • Action: Terminate the reaction after exactly 10 minutes using ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., d4​ -1'-hydroxymidazolam).

  • Causality: Immediate protein precipitation halts kinetics instantly. The deuterated internal standard corrects for matrix effects and ion suppression during LC-MS/MS ionization, ensuring absolute quantification accuracy.

Step 5: LC-MS/MS Analysis & Self-Validation

  • Action: Quantify metabolite formation using Multiple Reaction Monitoring (MRM). Calculate the Z'-factor for the assay plate.

  • Validation: The assay is only deemed valid if Z′>0.5 . This statistical threshold confirms a robust signal window between the vehicle control (maximum activity) and the positive inhibitor (minimum activity), guaranteeing that any observed cross-reactivity from the test compound is a true pharmacological effect, not assay noise.

Orthogonal Validation: Phenotypic & Biochemical Integration

While LC-MS/MS handles metabolic liabilities, biochemical and phenotypic platforms complete the profile.

  • Biochemical Profiling (KINOMEscan): To assess kinase cross-reactivity, utilize a competition binding assay where the test compound competes with an immobilized ligand for the active site of DNA-tagged kinases. Because this assay measures thermodynamic binding ( Kd​ ) independent of ATP concentration, it is exceptionally sensitive to the subtle halogen-bonding interactions driven by the 4-iodophenyl group[3].

  • Phenotypic Profiling (Cell Painting): To capture downstream toxicity, utilize the Cell Painting assay. By multiplexing six fluorescent dyes, this high-content imaging platform extracts ~1,500 morphological features per cell[5][6]. If the prop-2-enoic acid moiety causes off-target epigenetic remodeling, Cell Painting will detect the resulting cytoskeletal and nuclear morphological shifts long before cell death occurs[5].

G Compound 3-[1-(4-iodophenyl)pyrrol-2-yl] prop-2-enoic Acid Kinase Biochemical Profiling (KINOMEscan) Compound->Kinase Target Selectivity CYP450 ADME/Tox (CYP450 LC-MS/MS) Compound->CYP450 Metabolic Liability Phenotypic Phenotypic Screening (Cell Painting) Compound->Phenotypic Morphological Impact Data Multi-Omics Data Integration Kinase->Data CYP450->Data Phenotypic->Data Decision Lead Optimization Decision Data->Decision

Fig 2: Multi-platform cross-reactivity validation workflow for pyrrole-acrylic acid derivatives.

References

  • Bray, M., Singh, S., Han, H., et al. "Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes." Nature Protocols (2016). URL:[Link]

  • Fabian, M. A., Biggs, W. H., Treiber, D. K., et al. "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology (2005). URL:[Link]

  • Walsky, R. L., & Obach, R. S. "Validated assays for human cytochrome P450 activities." Drug Metabolism and Disposition (2004). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid proper disposal procedures

Operational Guide: Proper Disposal Procedures for 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid As a halogenated aromatic carboxylic acid, 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid requires strict disposal prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid

As a halogenated aromatic carboxylic acid, 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid requires strict disposal protocols. In drug development and synthetic laboratories, the presence of the covalent carbon-iodine (C–I) bond fundamentally alters how this compound must be handled at the end of its lifecycle.

This guide provides researchers and environmental health and safety (EHS) professionals with the operational logic and step-by-step procedures required to safely manage, segregate, and dispose of this compound, ensuring compliance with environmental regulations and laboratory safety standards [1].

Chemical Hazard Profiling & Segregation Logic

To establish a self-validating safety protocol, laboratory personnel must understand the causality behind the disposal rules.

  • The Halogenation Factor: Under EPA regulations (40 CFR § 268.32), organic compounds containing carbon-halogen bonds are classified as halogenated organic waste [1]. When incinerated improperly, halogenated aromatics can generate highly toxic dioxins, furans, and corrosive hydrohalic acids (such as hydrogen iodide, HI).

  • The "Contagion" Rule of Halogenated Waste: If 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid is dissolved in a non-halogenated solvent (e.g., DMSO or Methanol), the entire mixture must be reclassified and disposed of as Halogenated Organic Waste [2].

  • Container Compatibility: Halogenated organics can slowly degrade over time, releasing trace amounts of hydroiodic acid. Therefore, metal safety cans must never be used for accumulation, as the acid will corrode the metal. High-density polyethylene (HDPE) containers are mandatory [3].

Standard Operating Procedure: Waste Segregation & Disposal

Implement the following step-by-step methodologies based on the physical state of the waste.

Phase 1: Solid Waste Management (Powders, Crystals, Consumables)

This applies to unused reagents, spilled powders, and contaminated consumables (weighing boats, pipette tips, filter paper).

  • Collection: Sweep or transfer solid waste into a sealable, compatible primary container (e.g., a wide-mouth HDPE jar or a clear, heavy-duty resealable polymer bag).

  • Labeling: Affix a hazardous waste tag immediately. Check the boxes for "Toxic" and "Halogenated Organic Solid." Explicitly write the full chemical name: 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid. Do not use abbreviations.

  • Segregation: Store the container in a designated Satellite Accumulation Area (SAA) away from strong oxidizers, which could react with the compound to release toxic iodine gas (I₂).

Phase 2: Liquid Waste Management (Reaction Mixtures, HPLC Effluents)
  • Solvent Pooling: Transfer the dissolved compound into a dedicated Halogenated Liquid Waste carboy (typically a white 5-gallon or 20L HDPE container provided by EHS) [2].

  • Vapor Control: Keep the container closed with a threaded, vapor-tight cap at all times unless actively adding waste. Do not leave funnels resting in the carboy.

  • Documentation: Update the waste log attached to the carboy. If the compound is dissolved in a non-halogenated solvent (e.g., 90% Methanol / 10% Water), the log must reflect the solvent composition, but the container must still be routed through the halogenated disposal stream due to the iodinated solute.

Phase 3: Emergency Spill Protocol
  • Solid Spill: Wear double nitrile gloves, splash goggles, and a lab coat. Do not use a brush that might aerosolize the powder. Gently cover the spill with damp absorbent pads (using water or a compatible solvent) to suppress dust, wipe up the material, and place all pads into a solid hazardous waste bag [4].

  • Liquid Spill (in solvent): Ventilate the area. Apply an inert, amorphous silicate absorbent (e.g., spill control pillows or vermiculite) starting from the perimeter and working inward. Once absorbed, scoop the material using a non-sparking tool into a hazardous waste bag. Tag for EHS pickup [4].

Quantitative Data: Compatibility & Segregation Matrix

To prevent exothermic reactions or toxic gas evolution in the waste carboy, adhere to the following segregation matrix.

Waste Stream / Chemical ClassCompatibility with 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic AcidOperational Action / Rationale
Halogenated Solvents (DCM, Chloroform)Highly Compatible Primary disposal route. Collect in HDPE carboys.
Non-Halogenated Solvents (DMSO, MeOH, EtOAc)Compatible Safe to mix, but forces the entire container into the more expensive halogenated waste stream.
Strong Oxidizers (Peroxides, Nitric Acid)Incompatible DO NOT MIX. Risk of oxidizing the iodide to toxic iodine gas (I₂) and oxidizing the pyrrole ring exothermically.
Strong Bases (NaOH, KOH solutions)Compatible (with caution) Will deprotonate the carboxylic acid to form a water-soluble salt. Ensure no heat buildup occurs during mixing.
Heavy Metals (Pd, Pt catalysts)Incompatible Keep separate. Heavy metals mixed with halogenated organics complicate incineration and recovery processes.

Waste Routing Visualization

The following decision tree illustrates the logical workflow for routing this specific compound into the correct EHS disposal stream.

G Start 3-[1-(4-iodophenyl)pyrrol-2-yl] prop-2-enoic Acid Waste State Physical State? Start->State Solid Solid Powder / Crystals or Contaminated PPE State->Solid Solid Liquid Dissolved in Solvent (Reaction/HPLC Waste) State->Liquid Liquid SolidBin Halogenated Solid Waste Container (HDPE) Solid->SolidBin SolventType Solvent Matrix? Liquid->SolventType HalSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventType->HalSolvent NonHalSolvent Non-Halogenated Solvent (e.g., DMSO, MeOH, H2O) SolventType->NonHalSolvent HalLiquidBin Halogenated Liquid Waste Carboy (HDPE) HalSolvent->HalLiquidBin MixedBin Halogenated Liquid Waste Carboy (Overrides Non-Hal Status) NonHalSolvent->MixedBin Iodine dictates halogenated stream EHSPickup EHS Pickup & High-Temp Incineration SolidBin->EHSPickup HalLiquidBin->EHSPickup MixedBin->EHSPickup

Figure 1: Decision tree for segregating and disposing of halogenated pyrrole-acrylic acid waste.

References

  • U.S. Environmental Protection Agency (EPA). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR. Available at:[Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories - Chemical Waste Guideline." Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities." Available at:[Link]

Handling

Comprehensive Safety and Handling Guide for 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid

This document provides essential safety protocols and operational guidance for the handling and disposal of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid. As a novel research chemical, a specific Safety Data Sheet (SD...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid. As a novel research chemical, a specific Safety Data Sheet (SDS) is not yet established. Therefore, this guide is synthesized from a comprehensive hazard assessment of its constituent structural motifs: an acrylic acid derivative, a pyrrole ring, and an organoiodine compound. The protocols herein are designed to empower researchers to work safely and effectively, mitigating risks through a deep understanding of the compound's inferred chemical properties and associated hazards.

Hazard Assessment: A Triad of Risk

The chemical structure of 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid presents a combination of hazards derived from its three primary components. A thorough understanding of these individual risks is paramount for safe handling.

  • Acrylic Acid Moiety: The prop-2-enoic acid tail classifies this compound as an acrylic acid derivative. Acrylic acid itself is a corrosive material that can cause severe skin burns and eye damage.[1] It is also a flammable liquid and vapor.[1][2] A critical, often overlooked hazard is its potential for uncontrolled polymerization, which can be initiated by heat, light, or peroxides, leading to a dangerous increase in pressure within a sealed container.[1][3]

  • Pyrrole Core: The central pyrrole ring is a heterocyclic aromatic compound. Pyrrole is known to be a flammable liquid and is toxic if swallowed.[4] It can cause serious eye damage and is sensitive to air, light, and moisture, often requiring storage under an inert atmosphere to prevent degradation and polymerization.[4][5]

  • Organoiodine Component: The 4-iodophenyl group introduces the hazards associated with organohalogen compounds. While iodine is an essential element, many organoiodine compounds can be toxic and pose environmental risks.[6][7] Similar structures are classified as harmful if swallowed, inhaled, or in contact with skin. Halogenated organic compounds require specific disposal procedures to prevent environmental contamination.[8]

Based on this analysis, 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid should be treated as a substance that is corrosive, flammable, toxic, an irritant, and environmentally hazardous.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is mandatory to minimize all routes of exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles are essential to protect against splashes. A face shield worn over goggles provides a secondary layer of protection, crucial when handling larger quantities or during procedures with a high risk of splashing, such as transfers or extractions.[4][9]
Hands Chemical-Resistant Gloves (Double Gloving)Nitrile or neoprene gloves are recommended. Given the corrosive and potentially skin-absorbable nature of the compound, double gloving provides an extra barrier. Gloves must be inspected for any signs of degradation or puncture before and during use.[2]
Body Flame-Resistant Laboratory Coat & Chemical ApronA flame-resistant lab coat, fully buttoned, is required due to the flammability hazard. A chemical-resistant apron worn over the lab coat provides additional protection against spills of this corrosive material.[3]
Respiratory NIOSH-Approved RespiratorAll work must be conducted in a certified chemical fume hood.[10] If there is any risk of aerosol generation or exceeding exposure limits (e.g., during a spill or when handling the solid outside of a fume hood), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]
Feet Closed-toe ShoesShoes must be made of a non-porous material to protect against spills.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow is critical for safety. The following protocol outlines the key stages of handling 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid, from preparation to reaction quenching.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation & Weighing cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification prep 1. Don Full PPE weigh 2. Weigh Compound in Fume Hood prep->weigh Ensure analytical balance is inside hood or use a contained weighing station. dissolve 3. Dissolve in Solvent weigh->dissolve setup 4. Assemble Glassware dissolve->setup Add solvent via syringe or cannula. execute 5. Run Reaction setup->execute Use ground glass joints with appropriate grease. Ensure condenser has adequate water flow. quench 6. Quench Reaction execute->quench extract 7. Liquid-Liquid Extraction quench->extract Slowly add quenching agent behind a blast shield. purify 8. Purify Product extract->purify Vent separatory funnel frequently.

Caption: A logical workflow for the safe handling of the target compound.

Detailed Procedural Steps:
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Don all required PPE as specified in the table above. Prepare all necessary reagents and equipment.

  • Weighing: As 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid is a solid, there is a risk of generating dust. Weigh the compound inside the fume hood. Use a spatula to handle the solid and avoid creating airborne particles.

  • Dissolution: Add the solvent to the reaction flask first, then add the solid compound to the solvent to minimize dust.

  • Reaction Setup: Assemble the reaction glassware inside the fume hood. Ensure all joints are secure. If heating, use a heating mantle with a stirrer and a temperature controller. Do not heat a sealed system.

  • Execution: Once the reaction is running, monitor it regularly from outside the fume hood. Keep the sash at the lowest practical height.

  • Quenching: At the end of the reaction, cool the mixture to room temperature before quenching. Add the quenching agent slowly and carefully, especially if the reaction is known to be exothermic.

  • Work-up and Extraction: Perform all extractions inside the fume hood. When using a separatory funnel, vent it frequently by pointing the stopcock away from yourself and others into the back of the fume hood.

  • Purification: If purification is by chromatography, pack the column in the fume hood. Ensure there is adequate ventilation to handle the solvent vapors.

Disposal Plan: Responsible Waste Management

Proper segregation and disposal of waste are critical to ensure laboratory safety and environmental protection. Halogenated organic compounds must not be disposed of down the drain.[8]

Waste Disposal Workflow Diagram

disposal_workflow cluster_segregation Step 1: Segregation cluster_labeling Step 2: Labeling cluster_storage Step 3: Storage & Disposal start Waste Generation liquid_waste Liquid Waste (Halogenated) start->liquid_waste solid_waste Solid Waste (Contaminated gloves, paper towels, etc.) start->solid_waste label_liquid Label: 'Halogenated Organic Waste' + Full Chemical Name liquid_waste->label_liquid label_solid Label: 'Contaminated Solid Waste' + Chemical Name solid_waste->label_solid storage Store in designated, well-ventilated, secondary containment area. label_liquid->storage label_solid->storage disposal Arrange pickup via Institutional Environmental Health & Safety (EHS) Office. storage->disposal

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid
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3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid
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